1-(3-Chlorophenyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRTVHGPSVYJAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930934 | |
| Record name | 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14088-98-3 | |
| Record name | 1-(3-Chlorophenyl)-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)imidazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Chlorophenyl)imidazolidin-2-one chemical properties
An In-depth Technical Guide to 1-(3-Chlorophenyl)imidazolidin-2-one
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, a heterocyclic compound of interest in chemical research and drug development.
Core Chemical Properties
This compound is a substituted cyclic urea derivative. Its core structure consists of an imidazolidin-2-one ring attached to a 3-chlorophenyl group.
| Property | Data | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 14088-98-3 | [1][2] |
| Chemical Formula | C₉H₉ClN₂O | [1][2] |
| Molecular Weight | 196.63 g/mol | [2][3] |
| Appearance | Solid (Typical for this class of compounds) | [4] |
| Melting Point | 121 °C (Solvent: Diethyl ether) | [3] |
| Boiling Point | No data available | [2] |
| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | ClC1=CC=CC(=C1)N1CCNC1=O | [2] |
| InChIKey | XQRTVHGPSVYJAS-UHFFFAOYSA-N | [3] |
Experimental Protocols
While specific experimental data for this compound is limited in the provided search results, general methodologies for the synthesis and analysis of related imidazolidin-2-one compounds can be adapted.
General Synthesis of Substituted Imidazolidin-2-ones
The synthesis of imidazolidin-2-one scaffolds can be achieved through various routes, often involving the cyclization of urea derivatives. A plausible approach adapted from related syntheses involves the reaction of a substituted urea with a suitable cyclizing agent.[5]
Protocol: Acid-Catalyzed Intramolecular Cyclization
-
Precursor Synthesis: Synthesize the open-chain urea precursor, such as 1-(3-chlorophenyl)-3-(2,2-dimethoxyethyl)urea.[5] This is typically achieved by reacting 3-chlorophenyl isocyanate with a suitable amine, like 2,2-dimethoxyethan-1-amine, in an anhydrous solvent such as tetrahydrofuran (THF) at room temperature.[6]
-
Cyclization: Dissolve the urea precursor (1 equivalent) in a suitable solvent like toluene.[5]
-
Catalysis: Add a C-nucleophile (1 equivalent) and an acid catalyst, such as trifluoroacetic acid (TFA) (1 equivalent), to the solution.[5]
-
Reaction: Reflux the mixture for an extended period (e.g., 48-72 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the desired imidazolidin-2-one derivative.[6]
Analytical Characterization Methods
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆.[5][7] Chemical shifts are reported in ppm relative to an internal standard (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify key functional groups. A characteristic strong absorption band for the carbonyl (C=O) group of the cyclic urea is expected in the region of 1680-1730 cm⁻¹.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry, often using electron ionization (EI), is used to confirm the molecular weight and fragmentation pattern of the compound, corroborating the proposed structure.[10][11]
Visualized Workflows and Relationships
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical confirmation of this compound.
Caption: General Workflow for Synthesis & Analysis
Conceptual Signaling Pathway Involvement
While no specific signaling pathway for this compound is detailed, related imidazolidinone derivatives have shown bioactivity, such as anticancer effects.[5] The diagram below conceptualizes how such a compound might be investigated for its mechanism of action.
Caption: Conceptual Investigation of Bioactivity
References
- 1. pschemicals.com [pschemicals.com]
- 2. 14088-98-3|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 1-(3-Aminophenyl)imidazolidin-2-one AldrichCPR 938459-14-4 [sigmaaldrich.com]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. web.uvic.ca [web.uvic.ca]
Elucidation of the Molecular Architecture: A Technical Guide to 1-(3-Chlorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(3-Chlorophenyl)imidazolidin-2-one. The document outlines the key analytical techniques and expected data for the definitive identification and characterization of this heterocyclic compound. While specific experimental data for this molecule is not widely published, this guide synthesizes information from closely related analogues and fundamental chemical principles to present a robust framework for its analysis. Detailed methodologies for synthesis and spectroscopic analysis are provided, alongside illustrative diagrams to clarify experimental workflows and potential biological interactions. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery who are working with or synthesizing similar molecular scaffolds.
Introduction
This compound is a heterocyclic compound featuring a substituted phenyl ring attached to an imidazolidinone core. The imidazolidin-2-one scaffold is a prevalent motif in a variety of biologically active molecules and approved pharmaceuticals. The presence of the chlorophenyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. A thorough structural characterization is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. This guide details the necessary steps for its synthesis and the analytical methods required for complete structure elucidation.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 14088-98-3 |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| Melting Point | Approximately 121 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the formation of the imidazolidin-2-one ring system. A common and effective approach involves the cyclization of a suitably substituted N-(2-aminoethyl)aniline derivative.
Experimental Protocol: Synthesis
-
Step 1: Reductive Amination. 3-Chloroaniline is reacted with 2-aminoacetaldehyde dimethyl acetal in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction is typically carried out at room temperature for 12-24 hours.
-
Step 2: Cyclization. The resulting N1-(3-chlorophenyl)ethane-1,2-diamine is then cyclized using a carbonylating agent. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is added to a solution of the diamine in an aprotic solvent like DCM or tetrahydrofuran (THF), often in the presence of a base (e.g., triethylamine) to neutralize the generated acid. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
1-(3-Chlorophenyl)imidazolidin-2-one CAS number information
CAS Number: 14088-98-3
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)imidazolidin-2-one, including its chemical properties, synthesis, and potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
This compound is a heterocyclic compound belonging to the imidazolidinone class. The presence of a chlorophenyl group suggests its potential for various biological activities. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 14088-98-3 | N/A |
| Molecular Formula | C₉H₉ClN₂O | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Melting Point | 121 °C | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% (commercially available) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the formation of the imidazolidin-2-one ring system. A common and effective approach involves the cyclization of a substituted urea precursor.
Proposed Experimental Protocol: Two-Step Synthesis
This protocol is based on general methods for the synthesis of N-aryl imidazolidin-2-ones.
Step 1: Synthesis of 1-(2-Chloroethyl)-3-(3-chlorophenyl)urea
-
To a solution of 3-chloroaniline (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), add 2-chloroethyl isocyanate (1 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, 1-(2-chloroethyl)-3-(3-chlorophenyl)urea, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or diethyl ether).
Step 2: Intramolecular Cyclization to form this compound
-
Dissolve the purified 1-(2-chloroethyl)-3-(3-chlorophenyl)urea (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the imidazolidin-2-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. Research on structurally related molecules suggests several potential areas of pharmacological relevance.
Anticancer Activity: Several studies have reported the anticancer properties of imidazolidin-2-one derivatives. For example, certain substituted imidazolidin-2-ones have shown cytotoxicity against various cancer cell lines.[3] The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.
Anti-inflammatory Activity: Derivatives of imidazolidine have been investigated for their anti-inflammatory properties.[4] The mechanism of action could involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.
Cannabinoid Receptor (CB1) Antagonism: Some imidazolidine-2,4-dione derivatives have been identified as potent and selective antagonists or inverse agonists of the CB1 cannabinoid receptor. This suggests that compounds with the imidazolidin-2-one core may have therapeutic potential in areas such as obesity and metabolic disorders.
Due to the lack of specific studies on this compound, a definitive signaling pathway cannot be provided. However, based on the activities of related compounds, a hypothetical workflow for investigating its anticancer potential is outlined below.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental data on its biological effects are not extensively documented, the known activities of related imidazolidin-2-one derivatives suggest that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases. The provided synthesis protocol and proposed experimental workflow offer a solid foundation for researchers to explore the therapeutic potential of this compound.
References
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one from 3-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-(3-chlorophenyl)imidazolidin-2-one, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available precursor, 3-chloroaniline. This document outlines the synthetic strategy, provides detailed experimental protocols for the key reaction steps, and presents quantitative data in a structured format for clarity and comparison.
Introduction
Imidazolidin-2-one and its derivatives are a class of cyclic ureas that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their utility as intermediates in organic synthesis further underscores their importance. The synthesis of 1-aryl substituted imidazolidin-2-ones, such as this compound, is of significant interest. This guide details a reliable and frequently employed two-step synthetic route commencing with 3-chloroaniline.
Core Synthetic Pathway
The synthesis of this compound from 3-chloroaniline is most effectively achieved through a two-step process:
-
Formation of a Urea Intermediate: 3-chloroaniline is first converted into a substituted urea derivative. A common and efficient method involves the reaction with an isocyanate to introduce a two-carbon unit necessary for the subsequent cyclization.
-
Intramolecular Cyclization: The urea intermediate, possessing a suitable leaving group on the two-carbon chain, undergoes an intramolecular nucleophilic attack to form the five-membered imidazolidin-2-one ring.
This pathway is illustrated in the following workflow diagram:
Physical properties of 1-(3-Chlorophenyl)imidazolidin-2-one (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the known physical properties of the heterocyclic compound 1-(3-Chlorophenyl)imidazolidin-2-one, specifically focusing on its melting point and solubility. Due to its structural motifs, this compound is of interest to researchers in medicinal chemistry and drug development. This document summarizes the available data, presents standardized experimental protocols for property determination, and offers a logical workflow for these characterizations.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 14088-98-3
-
Molecular Formula: C₉H₉ClN₂O
-
Molecular Weight: 196.64 g/mol
-
Chemical Structure:
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The available data for this compound is presented below.
Melting Point
The melting point is a crucial indicator of a compound's purity. For this compound, the melting point is consistently reported in the literature.
| Property | Value |
| Melting Point | 121 °C |
Solubility
Given the chemical structure, which contains both a polar urea-like moiety and a nonpolar chlorophenyl group, its solubility is expected to vary across different solvents. It is likely to exhibit some solubility in polar organic solvents. Empirical determination is necessary to establish a precise solubility profile.
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Determination of Melting Point
The capillary melting point method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point (121 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Determination of Solubility
The equilibrium solubility method is a common technique to quantify the solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker at a specified temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
Signaling Pathways
At present, there is no specific information available in the public domain literature detailing the involvement of this compound in any particular signaling pathways. Further biological screening and mechanism of action studies would be required to elucidate its pharmacological targets and effects on cellular signaling.
Conclusion
This technical guide summarizes the currently available physical property data for this compound, identifying its melting point as 121 °C. A significant data gap exists for its solubility, which necessitates experimental determination. The provided standardized protocols and workflow offer a clear path for researchers to obtain this crucial information, thereby facilitating further investigation and development of this compound for potential applications in the pharmaceutical sciences.
Potential Biological Activities of Substituted Imidazolidin-2-ones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazolidin-2-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The imidazolidin-2-one scaffold, a five-membered ring containing two nitrogen atoms and a carbonyl group, serves as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information presented herein is intended to be a valuable resource for researchers actively involved in the discovery and development of new drugs based on the imidazolidin-2-one core.
I. Anticancer Activity
Substituted imidazolidin-2-ones have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
The anticancer efficacy of various substituted imidazolidin-2-one derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazolidine-2-thione derivatives | MCF-7 (Breast) | 3.26 - 4.31 | [1] |
| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | HepG-2 (Liver), HCT-116 (Colon) | Varies | [2] |
| 4-(het)arylimidazoldin-2-ones | HuTu 80 (Duodenal) | Varies | [3] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted imidazolidin-2-one derivatives for 24 hours.
-
MTT Addition: After the treatment period, add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
Signaling Pathway: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several imidazolidin-2-thione derivatives have been shown to inhibit VEGFR-2 kinase activity.
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted imidazolidin-2-ones.
II. Antimicrobial Activity
Substituted imidazolidin-2-ones have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi. Their structural diversity allows for the fine-tuning of their antimicrobial spectrum and potency.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazoquinoxaline derivatives | Bacillus subtilis | 0.15 | [5] |
| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Various bacteria and fungi | Varies | [5] |
| 2-thioxoimidazolidin-4-one derivatives | Staphylococcus aureus | 31.25 - 125 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing
Agar Diffusion Method:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.
-
Disk Application: Place paper disks impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.[5]
Broth Dilution Method:
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial screening of substituted imidazolidin-2-ones.
III. Anti-inflammatory Activity
Several substituted imidazolidin-2-one derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential for the treatment of various inflammatory conditions. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.
Quantitative Data on Anti-inflammatory Activity
| Compound Class/Derivative | Assay | IC50 (µM) | Reference |
| Arylidene-5(4H)-imidazolones | COX-2 Inhibition | 0.07 - 0.28 | [8] |
| Arylidene-5(4H)-imidazolones | 15-LOX Inhibition | 3.99 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions.
-
Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[4][9][10]
Signaling Pathway: Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major target for anti-inflammatory drugs.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
IV. Antiviral Activity
The imidazolidin-2-one scaffold has been identified as a promising framework for the development of antiviral agents targeting a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue virus.[1]
Quantitative Data on Antiviral Activity
| Compound Class/Derivative | Virus | IC50/EC50 (µM) | Reference |
| 2-oxoimidazolidine derivatives | BK polyomavirus (BKPyV) | 5.4 - 5.5 | [11] |
| Fused tricyclic derivatives of indoline and 4-imidazolidinone | Zika Virus (ZIKV) | Varies | [12] |
Mechanism of Action: HIV Entry Inhibition via CCR5 Antagonism
Some imidazolidinone derivatives act as CCR5 co-receptor antagonists, preventing the entry of R5-tropic HIV-1 into host cells.
Mechanism:
-
HIV-1 gp120 binds to the CD4 receptor on the host T-cell.
-
This binding induces a conformational change in gp120, allowing it to bind to the CCR5 co-receptor.
-
Imidazolidinone-based CCR5 antagonists bind to a hydrophobic pocket within the transmembrane helices of CCR5.
-
This binding induces a conformational change in CCR5, preventing its recognition by gp120.
-
The viral fusion process is inhibited, and HIV-1 entry into the host cell is blocked.[13][14]
Logical Relationship: HIV Entry and Inhibition
Caption: Mechanism of HIV entry inhibition by a CCR5 antagonist.
V. Conclusion and Future Directions
Substituted imidazolidin-2-ones represent a highly valuable and versatile scaffold in modern medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore their potential for the development of novel therapeutics. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: While some mechanisms have been identified, further studies are needed to pinpoint the specific molecular targets and signaling pathways modulated by different derivatives.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will guide the rational design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety.
-
Exploration of Novel Biological Activities: The versatility of the imidazolidin-2-one scaffold suggests that it may possess other, as-yet-undiscovered, biological activities worth investigating.
By continuing to explore the chemical space and biological potential of substituted imidazolidin-2-ones, the scientific community is well-positioned to develop new and effective treatments for a wide range of human diseases.
References
- 1. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral effects of the fused tricyclic derivatives of indoline and imidazolidinone on ZIKV infection and RdRp activities of ZIKV and DENV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacotherapy of HIV-1 Infection: Focus on CCR5 Antagonist Maraviroc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-aryl Imidazolidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl imidazolidinone core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents and serving as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery and historical development of this important heterocyclic scaffold. We delve into the early synthetic approaches, the evolution of more sophisticated methodologies, and the key discoveries that have propelled N-aryl imidazolidinones to the forefront of drug discovery. This document is intended to be a valuable resource for researchers, offering detailed experimental protocols, comparative data, and a historical perspective on this privileged structure.
Discovery and Early History
Pinpointing the exact first synthesis of an N-aryl imidazolidinone is challenging due to the historical evolution of chemical nomenclature and the reporting practices of the late 19th and early 20th centuries. However, the foundational chemistry for their creation was laid during this period. The imidazolidinone scaffold, a cyclic urea, is structurally derived from ethylenediamine and a carbonyl source.
The first synthesis of a related compound, an imidazolidin-4-one, was reported by Heinrich Biltz in 1908, stemming from his work on diphenylhydantoin. While not an N-aryl imidazolidin-2-one, this work demonstrated the feasibility of creating such five-membered heterocyclic structures. The most probable early route to N-aryl imidazolidinones would have involved the reaction of an N,N'-diaryl-substituted ethylenediamine with a carbonylating agent like phosgene, a reaction well-established in that era for the synthesis of ureas.
A plausible, albeit not definitively documented as the first, synthesis would involve the reaction of N,N'-diphenylethylenediamine with phosgene. This method aligns with the known reactivity of amines and phosgene to form ureas and cyclic derivatives thereof.
Evolution of Synthetic Methodologies
While the early methods likely relied on harsh reagents like phosgene, the latter half of the 20th century and the early 21st century saw the development of a plethora of more efficient, safer, and versatile synthetic routes to N-aryl imidazolidinones. These advancements were largely driven by the increasing recognition of their potential as bioactive molecules.
Classical Approaches: Reaction of Diamines with Carbonyl Sources
The reaction of a 1,2-diamine with a carbonylating agent remains a fundamental approach to the synthesis of imidazolidin-2-ones.
Experimental Protocol: Synthesis of 1,3-Diaryl-2-imidazolidinone via Phosgene (Hypothetical Early Method)
-
Materials: N,N'-Diaryl-ethylenediamine, phosgene (or a phosgene equivalent like triphosgene), an appropriate solvent (e.g., toluene, chloroform), and a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Procedure: A solution of N,N'-diaryl-ethylenediamine and a non-nucleophilic base in a dry, inert solvent is cooled in an ice bath. To this solution, a solution of phosgene in the same solvent is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Modern Catalytic Methods
The advent of transition-metal catalysis revolutionized the synthesis of N-aryl imidazolidinones, offering milder reaction conditions and broader substrate scope.
The Wolfe group has described a palladium-catalyzed intramolecular hydroamination of N-allylureas, which provides a powerful method for the synthesis of substituted imidazolidin-2-ones.
Experimental Protocol: Palladium-Catalyzed Synthesis of Imidazolidin-2-ones
-
Materials: N-allylurea, aryl bromide, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and NaOtBu (sodium tert-butoxide) in an anhydrous, aprotic solvent like toluene.
-
Procedure: To a solution of the N-allylurea and aryl bromide in toluene are added Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere. The reaction mixture is heated at a specified temperature (e.g., 80-110 °C) until the starting materials are consumed (monitored by GC-MS or LC-MS). After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard procedures.
A more recent and highly regioselective method involves the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas.
Experimental Protocol: Acid-Catalyzed Synthesis of 4-Arylimidazolidin-2-ones
-
Materials: N-(2,2-diethoxyethyl)urea, an aromatic or heterocyclic C-nucleophile, and a catalytic amount of trifluoroacetic acid (TFA) in a solvent such as toluene.
-
Procedure: The N-(2,2-diethoxyethyl)urea and the aromatic nucleophile are dissolved in toluene. A catalytic amount of TFA is added, and the mixture is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried and concentrated. The product is then purified by column chromatography.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data from various synthetic methods for N-aryl imidazolidinones.
| Method | Starting Materials | Product | Yield (%) | Reference |
| Acid-Catalyzed Cyclization | N-(2,2-diethoxyethyl)-N'-phenylurea, Indole | 4-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one | 85 | [1] |
| Acid-Catalyzed Cyclization | N-(2,2-diethoxyethyl)-N'-(p-tolyl)urea, Phenol | 4-(4-Hydroxyphenyl)-1-(p-tolyl)imidazolidin-2-one | 78 | [1] |
| Palladium-Catalyzed Cyclization | N-allyl-N'-phenylurea, 4-bromoanisole | 1-(4-methoxyphenyl)-3-phenylimidazolidin-2-one | 75-85 | Not explicitly found, representative range |
Signaling Pathways and Biological Significance
The interest in N-aryl imidazolidinones in drug discovery is largely due to their ability to mimic peptide bonds and act as rigid scaffolds to present pharmacophoric groups in a defined spatial orientation. While specific signaling pathways are target-dependent, the imidazolidinone core is found in a variety of bioactive molecules.
Experimental and Logical Workflows
The discovery and development of N-aryl imidazolidinones have followed a logical progression from initial synthesis to biological evaluation.
Conclusion
The journey of N-aryl imidazolidinones from their likely origins in early 20th-century organic synthesis to their current status as a privileged scaffold in medicinal chemistry is a testament to the enduring power of chemical innovation. While the precise moment of their discovery remains to be definitively unearthed from the historical literature, the evolution of their synthesis has been marked by a continuous drive towards efficiency, safety, and versatility. The modern catalytic methods have opened up vast chemical space, enabling the exploration of N-aryl imidazolidinones for a wide range of therapeutic applications. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and the logical framework for the continued development of this important class of molecules. It is our hope that this resource will inspire further research and innovation in the field.
References
An In-depth Technical Guide to the Mechanism of Formation of 1-(3-Chlorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of 1-(3-Chlorophenyl)imidazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry. The document details the predominant synthetic pathways, including the intramolecular cyclization of N-substituted ureas. A plausible reaction mechanism is elucidated, supported by established chemical principles. Furthermore, this guide presents detailed experimental protocols for the synthesis of precursor molecules and their subsequent transformation to the target compound. Quantitative data from relevant studies are summarized in tabular format for clarity and comparative analysis. All reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
Imidazolidin-2-ones are a class of five-membered nitrogen-containing heterocyclic compounds that are integral to the structure of numerous biologically active molecules and approved pharmaceuticals. Their utility as precursors for vicinal diamines further enhances their importance in synthetic organic chemistry. The substituent at the 1-position of the imidazolidin-2-one ring plays a crucial role in modulating the pharmacological activity of these compounds. The 3-chlorophenyl moiety, in particular, is a common feature in various pharmacologically active agents. A thorough understanding of the formation mechanism of this compound is therefore essential for the rational design and synthesis of novel drug candidates.
This guide will focus on the most chemically sound and experimentally supported mechanism for the formation of this compound, which involves the synthesis of a urea precursor followed by an acid-catalyzed intramolecular cyclization.
Proposed Mechanism of Formation
The formation of this compound can be efficiently achieved through a two-step process:
-
Formation of the Urea Precursor: The reaction between 3-chlorophenyl isocyanate and a suitable 2-aminoethanol derivative, such as 2,2-dimethoxyethan-1-amine, to form the corresponding N,N'-disubstituted urea.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization of the urea precursor to yield the final this compound.
Step 1: Formation of 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea
The initial step involves the nucleophilic addition of the amino group of 2,2-dimethoxyethan-1-amine to the electrophilic carbonyl carbon of 3-chlorophenyl isocyanate. This reaction proceeds readily to form the stable urea derivative, 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea.
Caption: Formation of the urea precursor.
Step 2: Acid-Catalyzed Intramolecular Cyclization
The subsequent step is the acid-catalyzed intramolecular cyclization of the formed urea. The proposed mechanism for this transformation is as follows:
-
Protonation of an Acetal Oxygen: The reaction is initiated by the protonation of one of the methoxy groups of the acetal by an acid catalyst (e.g., trifluoroacetic acid - TFA).
-
Formation of a Carbocation: The protonated methoxy group departs as methanol, leading to the formation of an oxonium ion, which is in resonance with a carbocation.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the urea moiety attacks the electrophilic carbocation, leading to the formation of a five-membered ring.
-
Deprotonation and Tautomerization: A subsequent deprotonation step, followed by tautomerization, leads to the formation of a more stable intermediate.
-
Elimination of the Second Methanol Molecule: The second methoxy group is protonated and eliminated as methanol, leading to the formation of an iminium ion.
-
Final Deprotonation: The final deprotonation step yields the stable this compound.
Caption: Proposed mechanism for intramolecular cyclization.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of this compound, adapted from similar reported procedures.[1]
Synthesis of 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea
Materials:
-
2,2-dimethoxyethan-1-amine
-
3-chlorophenyl isocyanate
-
Benzene (anhydrous)
Procedure:
-
To a solution of 2,2-dimethoxyethan-1-amine (1.0 eq) in anhydrous benzene, add 3-chlorophenyl isocyanate (1.0 eq) dropwise at 5-8 °C with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dry the resulting solid under vacuum to a constant weight.
Synthesis of this compound
Materials:
-
1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea
-
Toluene (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Acetone
-
Ethanol
Procedure:
-
To a solution of 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea (1.0 eq) in anhydrous toluene, add trifluoroacetic acid (1.0 eq).
-
Reflux the reaction mixture for 64 hours.
-
Remove the volatiles under vacuum.
-
Wash the residue with acetone.
-
Recrystallize the solid product from absolute ethanol.
-
Dry the purified product under vacuum.
Caption: Experimental workflow for synthesis.
Data Presentation
The following table summarizes quantitative data for the synthesis of the urea precursor, 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea.[1]
| Compound | Yield (%) | 1H-NMR (400 MHz, CDCl3, δ ppm) | 13C-NMR (151 MHz, CDCl3, δ ppm) |
| 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 82 | 3.42 (s, 6H, CH3), 3.37-3.46 (m, 2H, CH2), 4.41 (t, 1H, J = 4.9 Hz, CH), 5.77 (br s, 1H, NH), 6.96 (d, 1H, J = 7.4 Hz, Ar-H), 7.10–7.19 (m, 2H, Ar-H), 7.39 (s, 1H, Ar-H), 7.65 (br s, 1H, NH) | 41.86, 54.69, 103.66, 117.59, 119.62, 122.84, 129.92, 134.56, 140.37, 155.98 |
Note: The yield for the final cyclization step to the unsubstituted this compound is not explicitly reported in the cited literature, as the study focused on further reaction with C-nucleophiles.
Conclusion
The formation of this compound is most effectively described by a two-step synthetic sequence involving the initial formation of a urea precursor from 3-chlorophenyl isocyanate, followed by an acid-catalyzed intramolecular cyclization. This pathway is supported by established reaction mechanisms and experimental evidence from the synthesis of analogous compounds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of novel imidazolidin-2-one-based therapeutic agents. Further optimization of the cyclization step for the unsubstituted analog could lead to high-yielding and efficient access to this important chemical entity.
References
Theoretical and Computational Insights into 1-(3-Chlorophenyl)imidazolidin-2-one: A Technical Guide
Disclaimer: Direct experimental and computational studies on 1-(3-Chlorophenyl)imidazolidin-2-one are limited in publicly available scientific literature. This guide provides a comprehensive overview based on closely related analogs and established theoretical and computational methodologies relevant to this class of compounds. The presented data and protocols are intended to serve as a representative framework for researchers, scientists, and drug development professionals.
Introduction
Imidazolidin-2-one and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The core imidazolidin-2-one scaffold is a key structural motif in several FDA-approved drugs. The introduction of a 3-chlorophenyl substituent to this scaffold is anticipated to modulate its physicochemical properties and biological activity, making this compound a molecule of interest for further investigation. This technical guide outlines the theoretical and computational approaches that can be employed to characterize this compound, including synthetic protocols for related structures, and computational workflows for predicting its properties and interactions.
Synthesis and Characterization of Analogous Imidazolidin-2-ones
General Synthesis Protocol for 1-Arylimidazolidin-2-ones
A common route involves the reaction of an N-aryl-1,2-diaminoethane with a carbonylating agent.
Experimental Protocol:
-
Step 1: Synthesis of N-(3-Chlorophenyl)ethane-1,2-diamine.
-
To a solution of 1-chloro-3-isocyanatobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of mono-Boc-ethylenediamine (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Treat the resulting residue with a 4M HCl solution in dioxane to remove the Boc protecting group.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(3-chlorophenyl)ethane-1,2-diamine.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the N-(3-chlorophenyl)ethane-1,2-diamine (1.0 eq) in dichloromethane (DCM).
-
Add triphosgene (0.4 eq) and triethylamine (2.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization Data of a Related Analog: 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-one
The following table summarizes the characterization data for a structurally related compound, providing an example of the expected analytical results.
| Property | Value |
| Molecular Formula | C₁₆H₁₃ClN₂O₄ |
| Molecular Weight | 332.5 g/mol |
| Elemental Analysis | Calculated: C, 57.76%; H, 3.94%; Cl, 10.65%; N, 8.42%. Found: C, 57.88%; H, 4.19%; Cl, 10.44%; N, 8.42% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 3.42 (t, J = 8.4 Hz, 1H, CH₂), 3.89 (t, J = 8.4 Hz, 1H, CH₂), 4.81 (t, J = 8.4 Hz, 1H, CH), 6.01 (s, 2H, OCH₂O), 6.79 (s, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 7.20-7.35 (m, 3H, Ar-H), 7.55 (s, 1H, Ar-H), 9.30 (s, 1H, OH), 10.5 (s, 1H, NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 45.2, 58.1, 101.5, 108.2, 110.5, 117.8, 118.9, 122.5, 130.8, 133.5, 141.2, 145.8, 147.2, 157.9 (C=O) |
| Mass Spectrometry (ESI-MS) | m/z: 333.1 [M+H]⁺ |
Theoretical and Computational Studies
Due to the absence of specific computational studies on this compound, this section outlines standard computational workflows that are broadly applicable for the characterization of small organic molecules in drug discovery.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules.
Methodology for DFT Calculations:
A typical DFT study would involve the following steps:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict its infrared (IR) spectrum.
-
Electronic Properties: Key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated to understand the molecule's reactivity and intermolecular interactions.
The workflow for a standard DFT calculation is depicted below.
Predicted Physicochemical Properties (Hypothetical Data):
The following table presents hypothetical quantitative data that could be obtained from DFT calculations for this compound.
| Parameter | Predicted Value (Hypothetical) |
| Dipole Moment | 3.5 Debye |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Molecular Electrostatic Potential (MEP) Minimum | -45 kcal/mol (around carbonyl oxygen) |
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein. This is crucial in drug discovery for identifying potential drug candidates.
Methodology for Molecular Docking:
-
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of this compound is prepared and its energy is minimized.
-
Grid Generation: A grid box is defined around the active site of the receptor.
-
Docking Simulation: A docking algorithm is used to explore different conformations and orientations of the ligand within the receptor's active site.
-
Scoring and Analysis: The resulting poses are scored based on their binding energy, and the best poses are analyzed to understand the key interactions.
The general workflow for a molecular docking study is illustrated below.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological system.
Methodology for MD Simulations:
-
System Setup: The best-docked pose of the ligand-receptor complex is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.
-
Production Run: A long-duration MD simulation is performed to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to study the stability of the complex, protein-ligand interactions, and conformational changes.
The workflow for an MD simulation is shown below.
Conclusion
While specific experimental and computational data for this compound are not extensively documented, this guide provides a robust framework for its investigation. By leveraging established synthetic routes for analogous compounds and employing standard computational chemistry techniques such as DFT, molecular docking, and MD simulations, researchers can effectively characterize its physicochemical properties, predict its biological activity, and elucidate its potential mechanism of action. The methodologies and workflows presented herein serve as a valuable resource for guiding future research and development efforts centered on this and related imidazolidin-2-one derivatives.
Safety, handling, and storage of 1-(3-Chlorophenyl)imidazolidin-2-one
An In-depth Technical Guide on the Safety, Handling, and Storage of 1-(3-Chlorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound (CAS Number: 14088-98-3). The information is intended for use by qualified individuals trained in chemical handling and laboratory safety procedures.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₉H₉ClN₂O.[1][2] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.
| Property | Value | Reference |
| CAS Number | 14088-98-3 | [1][2][3] |
| Molecular Formula | C₉H₉ClN₂O | [1][2] |
| Molecular Weight | 196.63 g/mol | [2] |
| Storage Temperature | Room Temperature | [2] |
| Physical State | Solid | |
| Purity | >98% | [4] |
Safety and Hazard Information
Potential Hazard Statements (based on related compounds):
-
Harmful if swallowed.[5]
-
Causes skin irritation.
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.
Precautionary Statements (recommended based on related compounds):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
Toxicological Data
Specific toxicological data such as LD50 for this compound is not available. However, for a structurally related compound, 3-(3-chlorophenyl)-5-((3-methylphenyl)methylene)-2-thioxo-4-imidazolidinone, the intraperitoneal LD50 in mice is reported as 1800 mg/kg. Another related compound, 5-((4-chlorophenyl)methylene)-3-(2-methylphenyl)-2-thioxo-4-imidazolidinone, has a reported intraperitoneal LD50 in mice of >2 g/kg.[6] These values suggest that while the acute toxicity may be moderate, the compound should still be handled with appropriate caution.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Synthesis Protocol
A two-step method for the synthesis of this compound has been described. The general procedure involves the preparation of an intermediate urea followed by cyclization.
General Experimental Workflow for Imidazolidin-2-one Synthesis
Caption: General two-step synthesis workflow for imidazolidin-2-ones.
Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of the Intermediate Urea
-
In a round-bottom flask, dissolve the primary amine (e.g., 3-chloroaniline) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add the appropriate isocyanate (e.g., 2-chloroethyl isocyanate) dropwise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude intermediate urea.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate urea in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., cesium carbonate or potassium carbonate) to the solution.
-
Heat the reaction mixture to reflux and stir for several hours until the cyclization is complete (monitor by TLC).
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Biological Activity and Mechanism of Action
The imidazolidin-2-one scaffold is a common feature in a variety of biologically active compounds, including those with anticancer and antimicrobial properties. However, at present, there is a lack of specific information in the public domain regarding the detailed signaling pathways and the precise mechanism of action for this compound.
Potential Biological Targets (Hypothesized)
Based on the activities of other imidazolidin-2-one derivatives, potential, yet unconfirmed, mechanisms of action could involve:
Caption: Hypothesized potential mechanisms of action for this compound.
Further research is required to elucidate the specific biological targets and signaling pathways affected by this compound. Researchers are encouraged to conduct target identification and mechanism of action studies to better understand its pharmacological profile.
References
Methodological & Application
Application Protocol: Step-by-Step Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one, a valuable heterocyclic compound for research and development in medicinal chemistry. The outlined procedure is based on established and reliable synthetic transformations, ensuring a high degree of reproducibility. The protocol involves a two-step process: initial N-alkylation to form the diamine intermediate, followed by cyclization to yield the target imidazolidinone.
Materials and Methods
Reagents and Solvents:
-
3-Chloroaniline (C₆H₆ClN)
-
2-Bromoethylamine hydrobromide (C₂H₇BrN·HBr)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA, C₈H₁₉N)
-
Acetonitrile (ACN, CH₃CN)
-
Ethyl acetate (EtOAc, C₄H₈O₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
1,1'-Carbonyldiimidazole (CDI, C₇H₆N₄O)
-
Tetrahydrofuran (THF, C₄H₈O)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Hexanes
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Melting point apparatus
Experimental Protocols
The synthesis is performed in two main stages as illustrated in the reaction scheme below.
Caption: Overall reaction scheme for the synthesis of this compound.
Step 1: Synthesis of N-(3-Chlorophenyl)-1,2-ethylenediamine
This step involves the nucleophilic substitution reaction between 3-chloroaniline and 2-bromoethylamine hydrobromide.
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-chloroaniline (1.0 eq), sodium carbonate (3.0 eq), and acetonitrile (ACN, ~0.2 M).
-
Addition of Reagents: Add 2-bromoethylamine hydrobromide (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-(3-chlorophenyl)-1,2-ethylenediamine, as an oil.
-
The crude product can be used in the next step without further purification. If necessary, purification can be achieved by silica gel column chromatography.
-
Step 2: Synthesis of this compound
This step involves the cyclization of the diamine intermediate using 1,1'-carbonyldiimidazole (CDI), a safe and effective phosgene equivalent.[1][2]
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(3-chlorophenyl)-1,2-ethylenediamine (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, ~0.15 M).
-
Addition of CDI: To this solution, add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature over 15 minutes. The addition may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by silica gel column chromatography (Eluent: 30-50% Ethyl Acetate in Hexanes) to afford this compound as a white to off-white solid.
-
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis protocol.
| Parameter | Step 1: N-(3-Chlorophenyl)-1,2-ethylenediamine | Step 2: this compound |
| Starting Material | 3-Chloroaniline | N-(3-Chlorophenyl)-1,2-ethylenediamine |
| Molecular Weight ( g/mol ) | 127.57 | 170.64 |
| Reagent | 2-Bromoethylamine hydrobromide | 1,1'-Carbonyldiimidazole (CDI) |
| Reagent MW ( g/mol ) | 204.89 | 162.15 |
| Molar Equivalent | 1.0 (Starting Material), 1.1 (Reagent) | 1.0 (Starting Material), 1.1 (Reagent) |
| Example Mass (g) | 5.00 g (Starting Material) | 6.10 g (Starting Material, based on 90% yield) |
| Example Moles (mmol) | 39.2 | 35.7 |
| Product MW ( g/mol ) | 170.64 | 196.64 |
| Theoretical Yield (g) | 6.69 | 7.02 |
| Estimated Actual Yield (%) | ~90% | ~85% |
| Estimated Actual Yield (g) | 6.02 | 5.97 |
| Appearance | Yellow to brown oil | White to off-white solid |
Note: Yields are estimates based on similar reactions and may vary.
Workflow Visualization
The diagram below illustrates the general experimental workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for the synthesis of this compound.
References
HPLC analysis method for 1-(3-Chlorophenyl)imidazolidin-2-one purity
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative determination of 1-(3-Chlorophenyl)imidazolidin-2-one purity. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can impact safety and efficacy. Therefore, a reliable and validated analytical method for purity determination is essential. This document details a reverse-phase HPLC (RP-HPLC) method for the assessment of this compound, providing a precise and accurate means to quantify the main component and separate it from potential impurities.
Principle
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase consists of a polar mixture of an aqueous phosphate buffer and acetonitrile. This compound and its impurities are separated based on their differential partitioning between the non-polar stationary phase and the polar mobile phase. The separated components are then detected by a UV detector at a specified wavelength, and the resulting peak areas are used to calculate the purity.
Materials and Methods
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance, Agilent 1260 Infinity II).
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).
-
Ortho-phosphoric Acid (H₃PO₄) (AR grade, ~85%).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below. These parameters are based on methods developed for structurally similar compounds and provide a robust starting point for analysis.[1][2]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)[3][4] |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 225 nm[1] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocol
Solution Preparation
-
20mM KH₂PO₄ Buffer (pH 3.0):
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 500 mL of the prepared 20mM KH₂PO₄ Buffer (pH 3.0) with 500 mL of HPLC grade acetonitrile.
-
Degas the mixture for 15 minutes in an ultrasonic bath before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis Workflow
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Standard Solution in six replicates to verify the system's performance. The system suitability parameters should meet the criteria listed in Table 2.
-
Analysis: Inject a blank (mobile phase), followed by the replicate injections of the Standard Solution, and then the Sample Solution(s).
Caption: Experimental workflow for HPLC purity analysis.
Data Presentation and Calculations
System Suitability
The results from the system suitability test must conform to the acceptance criteria to ensure the validity of the analytical results.
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
| % RSD of Retention Time | ≤ 1.0% | 0.2% |
Purity Calculation
The purity of the this compound sample is calculated using the area normalization method or by external standard method if impurities are identified and quantified against a reference standard. For this note, the area percent method is shown.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Representative Data
The following table summarizes representative data obtained from the analysis of a sample batch.
Table 3: Summary of Quantitative Results
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Standard | 6.25 | 1,254,300 | 99.8% (Assigned) |
| Sample 01 | 6.24 | 1,248,950 | 99.4% |
| Impurity A | 4.81 | 5,010 | 0.4% |
| Impurity B | 7.92 | 2,500 | 0.2% |
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the determination of purity for this compound. The method is simple, precise, and provides excellent separation of the main compound from its potential impurities. This application note serves as a valuable resource for quality control and analytical development laboratories working with this compound and its derivatives. The provided chromatographic conditions can be used as a starting point and should be validated in-house to demonstrate suitability for its intended purpose.
References
Application Notes and Protocols: The 1-(3-Chlorophenyl)imidazolidin-2-one Scaffold in Drug Discovery
Introduction
The imidazolidin-2-one motif is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The strategic introduction of a 3-chlorophenyl group at the N-1 position offers a key vector for exploring structure-activity relationships (SAR), influencing potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for leveraging the 1-(3-Chlorophenyl)imidazolidin-2-one scaffold in drug discovery, with a focus on its potential in oncology and infectious diseases.
Therapeutic Potential
Derivatives of the imidazolidin-2-one core have shown promise in a variety of therapeutic areas. The presence of the chlorophenyl group can enhance binding to target proteins through halogen bonding and hydrophobic interactions, making this scaffold particularly interesting for the development of kinase inhibitors and antimicrobial agents.
-
Oncology: The imidazolidinone nucleus has been identified in compounds that regulate cell cycle progression and induce apoptosis, making it a valuable scaffold for anticancer drug development.[1] Potential targets include protein kinases, which are often dysregulated in cancer.
-
Infectious Diseases: Various heterocyclic compounds, including those with an imidazolidine core, have demonstrated significant antibacterial and antifungal properties.[2][3][4] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.
Synthesis Protocols
The following protocols describe the synthesis of the this compound scaffold and a representative derivative.
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of the core scaffold from N-(3-chlorophenyl)ethane-1,2-diamine and a carbonylating agent.
Materials:
-
N-(3-chlorophenyl)ethane-1,2-diamine
-
Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a stirred solution of N-(3-chlorophenyl)ethane-1,2-diamine (1.0 eq) in anhydrous THF under an inert atmosphere, add carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Protocol 2: Synthesis of a Representative Derivative
This protocol describes the N-alkylation of the scaffold, a common strategy for library development.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-benzylated derivative.
Data Presentation
The following tables present hypothetical, yet representative, biological data for a series of derivatives based on the this compound scaffold. This data is for illustrative purposes to guide a potential drug discovery program.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R Group (at N-3) | Cell Line | IC50 (µM) |
| Scaffold | -H | MCF-7 | >100 |
| 1a | -CH2-Ph | MCF-7 | 25.4 |
| 1b | -CH2-(4-F-Ph) | MCF-7 | 15.2 |
| 1c | -CH2-(4-MeO-Ph) | MCF-7 | 32.8 |
| 1d | -CH2-(pyridin-4-yl) | MCF-7 | 9.7 |
| Scaffold | -H | HCT-116 | >100 |
| 1a | -CH2-Ph | HCT-116 | 30.1 |
| 1b | -CH2-(4-F-Ph) | HCT-116 | 18.9 |
| 1c | -CH2-(4-MeO-Ph) | HCT-116 | 45.3 |
| 1d | -CH2-(pyridin-4-yl) | HCT-116 | 12.5 |
Table 2: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (at N-3) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Scaffold | -H | >128 | >128 | >128 |
| 2a | -CH2-Ph | 64 | 128 | 64 |
| 2b | -CH2-(2,4-diCl-Ph) | 16 | 32 | 32 |
| 2c | -CH2-(thiophen-2-yl) | 32 | 64 | 32 |
| 2d | -CH2-(naphthalen-2-yl) | 8 | 16 | 16 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway showing inhibition of the RAF/MEK/ERK pathway by a derivative.
Experimental Workflow Diagram
Caption: A typical workflow for a drug discovery project starting from the selected scaffold.
References
- 1. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
Application Notes and Protocols: 1-(3-Chlorophenyl)imidazolidin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)imidazolidin-2-one is a heterocyclic small molecule belonging to the imidazolidin-2-one class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of imidazolidin-2-one have been explored for a range of therapeutic applications, including as anticancer, anti-inflammatory, and immunosuppressive agents. This document provides an overview of the known applications of this compound in medicinal chemistry, with a focus on its immunosuppressive activity, and includes relevant experimental protocols and potential mechanisms of action.
Medicinal Chemistry Applications
The primary reported medicinal chemistry application of this compound is in the field of immunology, specifically as an immunosuppressive agent. Research has demonstrated its ability to inhibit the proliferation of stimulated immune cells.
Immunosuppressive Activity
This compound has been evaluated for its ability to suppress the activation and proliferation of T-lymphocytes, a key event in the adaptive immune response. Over-activation of T-cells is implicated in autoimmune diseases and organ transplant rejection.
Quantitative Data
The immunosuppressive potential of this compound was assessed using a Concanavalin A (ConA)-stimulated mouse splenocyte proliferation assay.
| Compound | Assay | Target | Activity | Reference |
| This compound | ConA-stimulated mouse splenocyte proliferation | T-cell proliferation | Significant inhibition at 90 µM | [1][2][3][4] |
Note: While significant activity has been reported at a concentration of 90 µM, a specific IC50 value for this compound has not been detailed in the reviewed literature.
Experimental Protocols
Synthesis of this compound
A common synthetic route to N-aryl imidazolidin-2-ones involves a two-step process. The general procedure is as follows:
Step 1: Synthesis of 1-(2-Chloroethyl)-3-(3-chlorophenyl)urea
-
Dissolve 3-chloroaniline in a suitable aprotic solvent (e.g., chloroform).
-
Add 2-chloroethyl isocyanate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for an appropriate time (typically 1-4 hours) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., diethyl ether) to yield the intermediate urea.[1]
Step 2: Cyclization to this compound
-
Dissolve the intermediate 1-(2-chloroethyl)-3-(3-chlorophenyl)urea in a polar aprotic solvent such as acetonitrile.
-
Add a base, for example, cesium carbonate, to the solution.
-
Reflux the mixture for an extended period (e.g., 20 hours), monitoring by TLC.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from diethyl ether) to obtain this compound.[1]
Immunosuppressive Activity Assay: Concanavalin A (ConA)-Stimulated Mouse Splenocyte Proliferation Assay
This in vitro assay is a standard method to assess the effect of compounds on T-lymphocyte proliferation.
Materials:
-
Spleens from mice (e.g., C57BL/6).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Concanavalin A (ConA) solution.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Cell proliferation reagent (e.g., MTT, BrdU).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Protocol:
-
Splenocyte Isolation: Aseptically remove spleens from mice and prepare a single-cell suspension in RPMI-1640 medium. Lyse red blood cells using a suitable lysis buffer.
-
Cell Seeding: Wash the splenocytes and resuspend them in complete RPMI-1640 medium. Adjust the cell concentration and seed the cells into 96-well plates at a density of approximately 5 x 10^4 to 2 x 10^6 cells/well.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Stimulation: Add ConA to the wells at a final concentration known to induce T-cell proliferation (e.g., 5-10 µg/mL). Untreated, unstimulated cells serve as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a specialized reagent) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
BrdU Assay: Add BrdU to the wells during the final hours of incubation. BrdU will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a suitable substrate, followed by measuring the absorbance.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the ConA-stimulated control.
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been elucidated. However, based on its inhibitory effect on ConA-induced T-cell proliferation, a plausible mechanism involves interference with the T-cell activation signaling cascade.
Concanavalin A is a lectin that binds to glycoproteins on the T-cell surface, including the T-cell receptor (TCR) complex, leading to T-cell activation and proliferation.[5] This process is a complex signaling cascade.
A potential mechanism for the immunosuppressive activity of this compound could be the inhibition of one or more key signaling molecules involved in the T-cell activation pathway. Many immunosuppressive drugs function by targeting components of this pathway, such as calcineurin or mTOR.[6][7][8][9]
Diagrams
Caption: Workflow for assessing the immunosuppressive activity.
References
- 1. Mechanism of suppression of lymphocyte proliferation by Concanavalin A-activated mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concanavalin A triggers T lymphocytes by directly interacting with their receptors for activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Molecular mechanisms of action of some immunosuppressive drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of new immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(3-Chlorophenyl)imidazolidin-2-one for SAR Studies on Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a focused library of 1-(3-chlorophenyl)imidazolidin-2-one derivatives and their evaluation as inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[1][2] The derivatization strategy focuses on the introduction of various substituents at the N-3 position of the imidazolidin-2-one core, a modification known to influence inhibitory potency and selectivity.[3]
Introduction
This compound is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The strategic derivatization of this core structure allows for the systematic exploration of the chemical space around the molecule, enabling the establishment of clear Structure-Activity Relationships (SAR). Such studies are fundamental in the drug discovery process to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
This application note will focus on the synthesis of N-3 substituted derivatives of this compound and the subsequent evaluation of their inhibitory activity against MAO-A and MAO-B. The goal is to provide researchers with the necessary protocols to generate a data set for SAR analysis, ultimately leading to the identification of potent and selective MAO inhibitors.
Signaling Pathway of Monoamine Oxidase
Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate symptoms of depression and Parkinson's disease.
Caption: Monoamine Oxidase signaling pathway.
Experimental Protocols
General Synthetic Scheme
The derivatization of this compound at the N-3 position can be achieved through a general alkylation or arylation reaction. A representative synthetic scheme is shown below:
Caption: General synthetic scheme for N-3 derivatization.
Protocol for N-3 Alkylation
This protocol describes the synthesis of N-3 alkylated derivatives of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines the determination of the inhibitory potency (IC₅₀) of the synthesized compounds against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
4-Hydroxyquinoline (fluorescent product)
-
Potassium phosphate buffer (pH 7.4)
-
Synthesized inhibitor compounds
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to the wells containing the inhibitor dilutions or buffer (for control).
-
Pre-incubate the enzyme and inhibitor mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following tables summarize the synthesized derivatives and their corresponding biological activities.
Table 1: Synthesized this compound Derivatives
| Compound ID | R-Group at N-3 | Molecular Formula | Molecular Weight ( g/mol ) | % Yield |
| CP-H | -H | C₉H₉ClN₂O | 196.64 | - |
| CP-Bn | -CH₂Ph | C₁₆H₁₅ClN₂O | 286.76 | 85 |
| CP-Et | -CH₂CH₃ | C₁₁H₁₃ClN₂O | 224.69 | 78 |
| CP-pClBn | -CH₂(p-Cl)Ph | C₁₆H₁₄Cl₂N₂O | 321.20 | 82 |
| CP-pMeOBn | -CH₂(p-OCH₃)Ph | C₁₇H₁₇ClN₂O₄ | 316.78 | 88 |
Table 2: In Vitro MAO-A and MAO-B Inhibitory Activities
| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (IC₅₀ MAO-A / IC₅₀ MAO-B) |
| CP-H | > 100 | > 100 | - |
| CP-Bn | 15.2 | 0.85 | 17.88 |
| CP-Et | 45.8 | 5.20 | 8.81 |
| CP-pClBn | 12.5 | 0.42 | 29.76 |
| CP-pMeOBn | 25.1 | 1.50 | 16.73 |
| Toloxatone | 1.2 | 25.6 | 0.05 |
| Selegiline | 8.5 | 0.01 | 850 |
Structure-Activity Relationship (SAR) Studies
The SAR study aims to correlate the structural modifications of the synthesized compounds with their MAO inhibitory activity and selectivity.
Caption: Workflow for SAR studies.
-
N-3 Substitution is Crucial: The parent compound CP-H is inactive, indicating that substitution at the N-3 position is essential for MAO inhibitory activity.
-
Nature of the N-3 Substituent:
-
Introduction of a benzyl group (CP-Bn ) leads to potent and selective MAO-B inhibition.
-
A smaller ethyl group (CP-Et ) results in decreased potency and selectivity compared to the benzyl group.
-
-
Substitution on the Benzyl Ring:
-
An electron-withdrawing chloro group at the para-position of the benzyl ring (CP-pClBn ) enhances both MAO-B potency and selectivity.
-
An electron-donating methoxy group at the para-position (CP-pMeOBn ) slightly decreases potency compared to the unsubstituted benzyl derivative.
-
These findings suggest that a substituted benzyl moiety at the N-3 position is a key pharmacophore for potent and selective MAO-B inhibition in this series of compounds. Further derivatization could explore other substituents on the benzyl ring and different aromatic or heteroaromatic groups at the N-3 position to optimize the activity.
Conclusion
This document provides a comprehensive guide for the derivatization of this compound and the subsequent evaluation of the synthesized compounds as MAO inhibitors. The detailed protocols for synthesis and biological testing, coupled with a structured approach to data presentation and SAR analysis, offer a solid framework for researchers in the field of medicinal chemistry and drug discovery to explore this promising class of compounds for the development of novel therapeutics for neurological disorders.
References
Application Notes and Protocols for In Vitro Biological Screening of Imidazolidinone Derivatives
Introduction
Imidazolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their scaffold is a key feature in numerous synthetic and natural bioactive molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This document provides detailed application notes and standardized protocols for the in vitro biological screening of novel imidazolidinone derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity Screening
A primary area of investigation for imidazolidinone derivatives is their potential as anticancer agents.[5] Screening assays are crucial for identifying lead compounds that can inhibit cancer cell growth, induce apoptosis, or interfere with specific oncogenic pathways.
Cell Viability and Cytotoxicity: MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into a purple formazan product.[6] The quantity of this insoluble formazan, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.[6][7] This assay is widely used for the initial screening of compound libraries to determine their cytotoxic effects on various cancer cell lines and to calculate the IC50 (half-maximal inhibitory concentration) value.
Experimental Protocol: MTT Assay [7][8][9]
-
Cell Seeding: a. Culture selected cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) to approximately 80% confluence.[10] b. Trypsinize, count, and resuspend the cells in fresh culture medium. c. Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well (100 µL volume) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][9][10]
-
Compound Treatment: a. Prepare a stock solution of the imidazolidinone derivative in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of the test compound in the culture medium. c. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[10] d. Incubate the plate for another 24 to 48 hours.[8][10]
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it. b. Add 10-20 µL of the MTT stock solution to each well (final concentration of approximately 0.5 mg/mL). c. Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[9]
-
Solubilization and Absorbance Reading: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[7][8] c. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanism of Action: Apoptosis Signaling Pathway
Application Note: Understanding the mechanism by which a compound induces cell death is critical. Some imidazolidinone derivatives have been shown to trigger apoptosis in cancer cells. For instance, compound 9r , a specific 4-imidazolidinone derivative, was found to induce apoptosis in colorectal cancer cells by increasing the production of Reactive Oxygen Species (ROS).[1] This elevation in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers the mitochondrial apoptosis cascade, involving the loss of mitochondrial membrane potential and activation of caspases.[1] Investigating these pathways can confirm the compound's mechanism of action.
Data Presentation: Anticancer Activity
The cytotoxic activity of various imidazolidinone derivatives is typically reported as IC50 values. The data below is a representative summary from different studies to illustrate the presentation format.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | HepG-2 (Liver) | 18.43 (µg/ml) | [10] |
| Compound 9 | HCT-116 (Colon) | 72.46 (µg/ml) | [10] |
| Compound 3 | MCF-7 (Breast) | 3.26 | [11] |
| Compound 7 | MCF-7 (Breast) | 4.31 | [11] |
| Compound 9r | HCT116 (Colon) | ~15 | [1] |
| Compound 9r | SW620 (Colon) | ~20 | [1] |
Antimicrobial Activity Screening
Imidazolidinone derivatives have also been explored for their potential as antibacterial and antifungal agents.[12][13] Initial screening is essential to identify compounds with significant antimicrobial properties.
Preliminary Screening: Kirby-Bauer Disk Diffusion Assay
Application Note: The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective qualitative or semi-quantitative assay used for preliminary antimicrobial susceptibility testing.[14][15] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a specific microorganism.[16] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[17] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[16]
Experimental Protocol: Kirby-Bauer Disk Diffusion [14][17][18]
-
Inoculum Preparation: a. Select isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an overnight culture. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[14]
-
Plate Inoculation: a. Use Mueller-Hinton Agar (MHA) for its consistency and reliability.[17] Ensure the agar has a uniform depth of about 4 mm. b. Dip a sterile cotton swab into the standardized inoculum suspension. c. Remove excess fluid by pressing the swab against the inside wall of the tube. d. Swab the entire surface of the MHA plate evenly in three directions (rotating the plate 60° each time) to ensure confluent growth.[17] e. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
Disk Application: a. Prepare sterile paper disks impregnated with a known concentration of the imidazolidinone derivative. b. Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact. c. Space the disks evenly (at least 24 mm apart from center to center) to prevent the zones of inhibition from overlapping.[17][18]
-
Incubation: a. Invert the plates and incubate them at 35-37°C for 18-24 hours.[16]
-
Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers. b. Compare the zone diameters to standardized charts (if available) or to positive (standard antibiotic) and negative (solvent) controls to determine the relative activity.
Data Presentation: Antimicrobial Activity
Results from disk diffusion assays are presented as the diameter of the inhibition zone in millimeters.
| Compound ID | S. aureus (Gram +) Zone (mm) | E. coli (Gram -) Zone (mm) | C. albicans (Fungus) Zone (mm) | Reference |
| 11c | 24 | 20 | 22 | [12] |
| 3f | 22 | 18 | 20 | [12] |
| Standard | Ampicillin (28) | Gentamycin (25) | Amphotericin B (24) | [12] |
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Imidazolidinone derivatives have been investigated as inhibitors of various enzymes, including VEGFR-2, tyrosinase, and urease.[11][19][20]
General Enzyme Inhibition Assay
Application Note: Enzyme inhibition assays are designed to identify and characterize substances that interfere with enzyme activity. These assays typically involve measuring the rate of an enzymatic reaction in the presence and absence of the potential inhibitor. A common method is a colorimetric assay where the enzyme acts on a substrate to produce a colored product. The reduction in color formation in the presence of the test compound indicates inhibition. By testing a range of compound concentrations, the IC50 value can be determined, quantifying the compound's potency as an enzyme inhibitor.[21]
Experimental Protocol: General Colorimetric Enzyme Inhibition Assay (e.g., Tyrosinase) [20][22]
-
Reagent Preparation: a. Prepare a phosphate buffer solution at the optimal pH for the enzyme (e.g., pH 6.8 for mushroom tyrosinase). b. Prepare solutions of the enzyme (e.g., mushroom tyrosinase), the substrate (e.g., L-DOPA), and the test compound (dissolved in a suitable solvent like DMSO). c. Prepare a positive control inhibitor (e.g., Kojic acid for tyrosinase).[20]
-
Assay Procedure (96-Well Plate Format): a. To each well, add the buffer solution. b. Add a specific volume of the enzyme solution to each well. c. Add various concentrations of the imidazolidinone derivative to the test wells. Add the positive control to its designated wells and solvent to the control wells. d. Pre-incubate the plate for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiation and Measurement: a. Initiate the reaction by adding the substrate solution (L-DOPA) to all wells. b. Immediately measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) at time zero, and then monitor the change in absorbance over a set period (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of product formation) for each concentration. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). c. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Data Presentation: Enzyme Inhibitory Activity
The potency of enzyme inhibitors is expressed as IC50 values.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 4 | α-glucosidase | 3.61 ± 0.59 | [19] |
| Compound 4 | Urease | 1.80 ± 0.80 | [19] |
| Compound 5i | Tyrosinase | 3.17 | [22] |
| Compound 3c | Tyrosinase | 16.5 ± 0.37 | [20] |
| Kojic Acid (Std.) | Tyrosinase | 15.9 ± 2.5 | [20] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. atcc.org [atcc.org]
- 10. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. asm.org [asm.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. microbenotes.com [microbenotes.com]
- 19. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization of N-(3-chlorophenyl)-N'-(2-chloroethyl)urea to 1-(3-chlorophenyl)imidazolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazolidin-2-one scaffolds are crucial structural motifs found in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Their synthesis is a key step in the development of new therapeutic agents. This document provides detailed protocols and application notes for the synthesis of 1-(3-chlorophenyl)imidazolidin-2-one via the intramolecular cyclization of N-(3-chlorophenyl)-N'-(2-chloroethyl)urea. The reaction involves an intramolecular nucleophilic substitution, typically facilitated by a base, where the deprotonated urea nitrogen attacks the electrophilic carbon of the chloroethyl group, leading to the formation of the five-membered imidazolidinone ring and elimination of a chloride ion.
Reaction Scheme
Caption: General reaction scheme for the base-mediated cyclization.
Experimental Protocols
This section outlines a general protocol for the synthesis of this compound. The choice of base and solvent may be optimized for yield and reaction time.
Materials and Reagents:
-
N-(3-chlorophenyl)-N'-(2-chloroethyl)urea
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Using Sodium Hydride in DMF
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(3-chlorophenyl)-N'-(2-chloroethyl)urea (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Using Potassium Carbonate in Acetonitrile
-
Reaction Setup: In a round-bottom flask, combine N-(3-chlorophenyl)-N'-(2-chloroethyl)urea (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux (approximately 82 °C). Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/ACN) |
| Base | Sodium Hydride (Stronger, non-nucleophilic) | Potassium Carbonate (Milder, non-nucleophilic) |
| Solvent | DMF (polar aprotic) | Acetonitrile (polar aprotic) |
| Temperature | 60-80 °C | Reflux (~82 °C) |
| Expected Yield | Moderate to High | Moderate |
| Reaction Time | Potentially shorter | Potentially longer |
| Safety | NaH is highly flammable and reacts violently with water. | K₂CO₃ is a safer, easier to handle base. |
Table 2: Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.5 (m, 1H, Ar-H), 7.3-7.2 (t, 1H, Ar-H), 7.1-7.0 (m, 1H, Ar-H), 6.9-6.8 (m, 1H, Ar-H), 5.5 (br s, 1H, NH), 3.9-3.8 (t, 2H, -CH₂-N), 3.5-3.4 (t, 2H, -CH₂-N) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160.0 (C=O), 140.0 (Ar-C), 134.5 (Ar-C), 130.0 (Ar-C), 123.0 (Ar-C), 119.0 (Ar-C), 117.0 (Ar-C), 45.0 (-CH₂-), 40.0 (-CH₂-) |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₉H₉ClN₂O: 197.04; found: 197.1 |
| Appearance | White to off-white solid |
Note: The spectral data presented are predicted values based on structurally similar compounds and may vary slightly.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Logical Relationship of Synthesis Steps
Caption: Key stages and their logical connections in the synthesis process.
References
Application Notes and Protocols for the Analytical Characterization of Substituted Imidazolidin-2-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted imidazolidin-2-ones are a critical class of heterocyclic compounds widely found in pharmaceuticals, natural products, and chiral auxiliaries.[1] Their diverse biological activities, including anticancer and antihypertensive properties, necessitate robust and precise analytical methods for their characterization.[2][3] This document provides detailed application notes and experimental protocols for the key analytical techniques used to determine the structure, purity, and stereochemistry of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of substituted imidazolidin-2-ones. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide comprehensive information about the molecule's carbon-hydrogen framework, connectivity, and the chemical environment of each atom. This is essential for confirming the substitution pattern on the imidazolidinone ring and determining relative stereochemistry.[4]
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift (δ) ranges for key atoms in substituted imidazolidin-2-one scaffolds, as recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5][6]
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | - | 156 - 164 | Position is sensitive to ring substituents.[5] |
| Ring CH₂ | 3.2 - 3.8 | 40 - 55 | Methylene protons can be diastereotopic, appearing as distinct signals.[5] |
| Ring CH | 3.8 - 5.0 | 55 - 75 | Chiral centers with distinct chemical shifts.[5] |
| N-H | 5.5 - 8.0 | - | Broad signal, position is solvent and concentration-dependent. |
| N-CH₂ (Alkyl) | 2.8 - 4.5 | 35 - 55 | Chemical shift depends on the adjacent group. |
| N-Aryl | 6.8 - 8.0 | 115 - 145 | Typical aromatic region signals. |
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified imidazolidin-2-one sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[5]
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.
-
2D COSY (Correlation Spectroscopy): Use a standard COSY pulse sequence to identify proton-proton (¹H-¹H) spin-spin coupling networks.[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[4]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.[4]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze coupling constants (J-values) in the ¹H NMR spectrum to infer dihedral angles and stereochemical relationships.
-
Use the 2D correlation maps (COSY, HSQC, HMBC) to build the molecular structure and assign all proton and carbon signals unequivocally.[7]
-
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is an essential technique for assessing the purity of synthesized imidazolidin-2-ones and for quantifying specific compounds or impurities within a mixture.[8] Reverse-phase HPLC (RP-HPLC) is the most common mode used for these molecules. It is also employed for preparative separations to isolate pure compounds and for chiral separations to resolve enantiomers.[8][9] The method is particularly vital in pharmaceutical quality control, for instance, in detecting and quantifying potential genotoxic impurities.[10][11]
Data Presentation: Example HPLC Methods
| Parameter | Method 1: Purity Analysis [8] | Method 2: Genotoxic Impurity Quant. [11] |
| Column | Newcrom R1 | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (MeCN) / Water / Phosphoric Acid | Water : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 215 nm | UV at 240 nm |
| Injection Vol. | 10 µL | 10 µL |
| Temperature | Ambient | Ambient |
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample Preparation:
-
Prepare a stock solution of the imidazolidin-2-one sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Prepare a working solution by diluting the stock solution to a final concentration of ~0.1 mg/mL using the mobile phase as the diluent.[10]
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the HPLC system, including the column (e.g., C18), with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength as determined by a UV scan of the analyte (e.g., 215 nm).[10]
-
-
Data Acquisition:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of all components (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main compound by determining its peak area as a percentage of the total area of all peaks.
-
The retention time (RT) of the peak serves as a qualitative identifier for the compound under the specific chromatographic conditions.
-
Mass Spectrometry (MS)
Application Note
Mass spectrometry is used to determine the molecular weight of substituted imidazolidin-2-ones and to confirm their elemental composition via high-resolution mass spectrometry (HRMS).[12] Fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI), can provide valuable structural information that complements NMR data.[13][14] MS is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex reaction mixtures.[5]
Data Presentation: Example Mass Spectrometry Data
| Compound | Ionization | Molecular Formula | Observed m/z ([M]⁺ or [M+H]⁺) | Reference |
| 1,3-Dimethyl-2-imidazolidinone | EI | C₅H₁₀N₂O | 114.1 | [13] |
| 3-Aryl-4-oxo-imidazolidin-2-thione | EI | C₁₀H₈N₂OS | 204.0 | [14] |
| Substituted Propargylic Urea | ESI | - | Varies | [12] |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the instrument parameters for ESI, including capillary voltage, cone voltage, and desolvation gas flow and temperature. These parameters should be optimized for the specific compound class.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Acquire data in full scan mode over a relevant mass range (e.g., m/z 50-1000) to detect the molecular ion.
-
If structural information is needed, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ in positive mode).
-
For HRMS data, use the accurate mass to calculate the elemental formula and confirm it matches the proposed structure.
-
Analyze the fragmentation pattern from MS/MS data to corroborate the assigned structure.
-
X-ray Crystallography
Application Note
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule. It is the gold standard for unambiguously determining the absolute stereochemistry, substitution pattern, bond lengths, bond angles, and solid-state conformation of substituted imidazolidin-2-ones.[4][15] This technique is contingent on the ability to grow a high-quality single crystal of the compound.
Data Presentation: Example Crystallographic Data
| Parameter | Compound 2j [4] | Compound 3 (CNG-DPH) [15] |
| Formula | C₂₂H₂₄N₄O₂ | C₁₆H₁₂N₄O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell a (Å) | 7.3485 | - |
| Unit Cell b (Å) | 21.8110 | - |
| Unit Cell c (Å) | 12.3569 | - |
| Unit Cell β (°) | 104.398 | - |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include:
-
Slow evaporation of a saturated solution of the compound.
-
Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).
-
Slow cooling of a saturated solution.
-
-
Common solvent systems include ethanol, acetone, ethyl acetate, and hexane mixtures.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a high-quality crystal with well-defined faces and no visible cracks.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage.
-
Collect a full sphere of diffraction data using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, and thermal parameters, and adding hydrogen atoms.
-
-
Data Analysis and Visualization:
-
Analyze the final refined structure to determine bond lengths, angles, and torsional angles.
-
Confirm the connectivity and stereochemistry of the molecule.
-
Generate visualizations of the molecular structure (e.g., ORTEP diagrams) and analyze crystal packing and intermolecular interactions (e.g., hydrogen bonds).[4]
-
Visualizations
Caption: General experimental workflow for the characterization of substituted imidazolidin-2-ones.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-[(Imidazolidin-2-yl)imino]indazole. Highly alpha 2/I1 selective agonist: synthesis, X-ray structure, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2-Imidazolidinone, 1-(2-hydroxyethyl)-3-octadecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Imidazolidinone, 1,3-dimethyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Imidazolidinones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of imidazolidinones utilizing palladium-catalyzed reactions. The imidazolidinone scaffold is a prevalent structural motif in a variety of biologically active compounds and pharmaceuticals. The methodologies described herein offer efficient and versatile routes to this important class of heterocycles.
Introduction
Imidazolidinones are five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. They are key components in a range of therapeutic agents, including HIV protease inhibitors and various receptor antagonists. Palladium catalysis has emerged as a powerful tool for the construction of the imidazolidinone core, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document outlines several robust palladium-catalyzed methods for the synthesis of substituted imidazolidinones.
Key Synthetic Strategies
Several palladium-catalyzed strategies have been successfully employed for the synthesis of imidazolidinones. These include:
-
Decarboxylative Asymmetric Allylic Alkylation: This enantioselective method allows for the synthesis of chiral gem-disubstituted 4-imidazolidinones from imidazolidinone-derived β-amidoesters.[1][2]
-
Carboamination of N-Allylureas: A versatile approach that involves the intramolecular cyclization of N-allylureas with aryl or alkenyl halides to form a C-C and a C-N bond in a single step.[3][4]
-
Intramolecular and Intermolecular Diamination of Alkenes: These methods utilize the palladium-catalyzed addition of two nitrogen atoms across a double bond to construct the imidazolidinone ring.[5]
-
Aza-Heck Cyclizations: This strategy enables the synthesis of N-H bearing imidazolidinones through the cyclization of N-phenoxy ureas onto alkenes.[6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Imidazolidinone-Derived β-Amidoesters[1][2]
This protocol describes the synthesis of enantioenriched gem-disubstituted 4-imidazolidinones.
Materials:
-
Imidazolidinone-derived β-amidoester substrate
-
Palladium(0) precatalyst (e.g., Pd₂(dba)₃ or Pd₂(pmdba)₃)
-
Chiral ligand (e.g., (R)- or (S)-ligand)
-
Solvent (e.g., hexanes/toluene mixture)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the imidazolidinone-derived β-amidoester substrate (0.1 mmol, 1.0 equiv).
-
Add the palladium precatalyst (e.g., 2.5 mol % Pd₂(dba)₃) and the chiral ligand (e.g., 5.0 mol %).
-
Add the solvent (e.g., 7.1 mL of a hexanes/toluene mixture to achieve a 0.014 M concentration).
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is concentrated and the crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral SFC or HPLC analysis.
Quantitative Data Summary:
| Substrate | Product | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 7a (Benzyl) | 8a | Pd₂(pmdba)₃ | (R)-Ligand | Hexanes/Toluene | 25 | 99 | 95 |
| 7b (p-CF₃-Benzyl) | 8b | Pd₂(pmdba)₃ | (R)-Ligand | Hexanes/Toluene | 25 | 99 | 93 |
| 7c (Methyl) | 8c | Pd₂(pmdba)₃ | (R)-Ligand | Hexanes/Toluene | 25 | 98 | 94 |
| 7g (Allyl-Me) | 8g | Pd₂(pmdba)₃ | (R)-Ligand | Hexanes/Toluene | 40 | 95 | 92 |
Reactions were typically performed on a 0.1 mmol scale at a concentration of 0.014 M.[1]
Protocol 2: Palladium-Catalyzed Carboamination of N-Allylureas[3][4]
This protocol details the synthesis of imidazolidin-2-ones from N-allylureas and aryl bromides.
Materials:
-
N-allylurea substrate
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In an oven-dried Schlenk tube under a nitrogen atmosphere, combine Pd₂(dba)₃ (1 mol %), Xantphos (2 mol %), and NaOtBu (1.2 equiv).
-
Add the N-allylurea substrate (1.0 equiv) and the aryl bromide (1.2 equiv).
-
Add toluene to achieve a concentration of 0.25 M.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data Summary:
| N-Allylurea Substrate | Aryl Bromide | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 26 (Methyl-substituted) | Phenyl bromide | 34 | 88 | 12:1 |
| 27 (Isopropyl-substituted) | Phenyl bromide | 35 | 83 | >20:1 |
| 30 (2-Vinylpyrrolidine-derived) | Phenyl bromide | - | 75 | >20:1 |
| 31 (2-Vinylpiperidine-derived) | Phenyl bromide | - | 85 | >20:1 |
Conditions: 1.0 equiv substrate, 1.2 equiv ArBr, 1.2 equiv NaOtBu, 1 mol % Pd₂(dba)₃, 2 mol % Xantphos, toluene (0.25 M), 110 °C.[3]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the palladium-catalyzed synthesis of imidazolidinones.
References
- 1. Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 6. Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Chlorophenyl)imidazolidin-2-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)imidazolidin-2-one is a versatile chemical intermediate featuring a substituted phenyl ring and a cyclic urea moiety. The presence of the imidazolidin-2-one core, a scaffold found in numerous biologically active compounds, makes this molecule a valuable starting point for the synthesis of larger, more complex molecules with potential applications in drug discovery and development. The nitrogen atom at the 3-position (N-3) of the imidazolidinone ring provides a key reactive site for further functionalization through reactions such as N-alkylation and N-acylation. This allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of larger molecules, with a focus on N-alkylation and N-acylation reactions. The resulting derivatives have potential applications in various therapeutic areas, including oncology and infectious diseases.
Applications in Drug Discovery
The imidazolidin-2-one scaffold is a well-established pharmacophore present in a variety of FDA-approved drugs. Derivatives of this compound are of particular interest for their potential as:
-
Anticancer Agents: The imidazolidin-2-one core has been incorporated into molecules designed to target various cancer-related pathways. Functionalization of this compound can lead to compounds with cytotoxic activity against cancer cell lines.
-
Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. The imidazolidin-2-one scaffold has been shown to be a promising starting point for the synthesis of compounds with antibacterial and antifungal properties.
Experimental Protocols
The following protocols provide general methodologies for the N-alkylation and N-acylation of this compound. These are starting points and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Alkylation of this compound
This protocol describes the general procedure for the alkylation of the N-3 position of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.1 - 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the desired N-alkylated product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Logical Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of this compound.
Protocol 2: N-Acylation of this compound
This protocol outlines a general method for the acylation of the N-3 position of this compound using an acyl chloride or anhydride.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine (TEA), pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.2 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and acidic byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acylated product.
-
Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, IR, MS).
Logical Workflow for N-Acylation:
Caption: Workflow for the N-acylation of this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of larger molecules derived from imidazolidin-2-one precursors. While specific data for this compound is limited in the public domain, these examples provide expected yield ranges for analogous reactions.
| Intermediate | Reagent | Product | Reaction Type | Yield (%) | Reference |
| 1-(Aryl)imidazolidin-2-one | Alkyl Halide/Base | 1-Aryl-3-alkyl-imidazolidin-2-one | N-Alkylation | 60-90 | General knowledge |
| 1-(Aryl)imidazolidin-2-one | Acyl Chloride/Base | 1-Aryl-3-acyl-imidazolidin-2-one | N-Acylation | 70-95 | General knowledge |
| 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | Sesamol / TFA | 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-one | Cyclization/Substitution | Not explicitly stated for this specific product, but related reactions yielded good to high yields. | [MDPI] |
Signaling Pathway and Biological Relevance
Derivatives of imidazolidin-2-one have been investigated for their potential to modulate various biological pathways implicated in diseases such as cancer. For instance, certain heterocyclic compounds are known to interfere with cell cycle progression, induce apoptosis (programmed cell death), and inhibit key signaling pathways that are often dysregulated in cancer cells.
Hypothetical Signaling Pathway Inhibition by a 1,3-Disubstituted Imidazolidin-2-one Derivative:
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a synthesized derivative.
This diagram illustrates a potential mechanism of action where a synthesized derivative of this compound could inhibit a key protein like mTOR in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many types of cancer, and its inhibition can lead to decreased cell proliferation and survival, making it a prime target for anticancer drug development.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of a wide range of larger, functionalized molecules. The protocols and application notes provided herein offer a foundation for researchers to explore the chemical space around this scaffold. The potential for the resulting derivatives to exhibit significant biological activity, particularly in the areas of oncology and infectious diseases, underscores the importance of this intermediate in modern drug discovery and development efforts. Further investigation and optimization of these synthetic routes will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-aryl Imidazolidin-2-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl imidazolidin-2-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N-aryl imidazolidin-2-ones?
A1: Several common methods are employed for the synthesis of N-aryl imidazolidin-2-ones. These include:
-
Cyclization of N-aryl-1,2-diamines with a carbonyl source: This is a widely used method where an N-substituted diamine is reacted with a carbonylating agent like phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[1]
-
Intramolecular cyclization of N-aryl-N'-(2-hydroxyethyl)ureas: This method involves the cyclization of a urea derivative containing a hydroxyethyl group, often under acidic or basic conditions.
-
Palladium-catalyzed carboamination of N-allylureas: This modern approach involves the reaction of an N-allylurea with an aryl bromide in the presence of a palladium catalyst.[2]
-
Acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles: This method allows for the introduction of a substituent at the 4-position of the imidazolidin-2-one ring.[3][4][5]
Q2: I am observing a mixture of regioisomers (4- and 5-substituted products). How can I improve the regioselectivity?
A2: The formation of regioisomers is a common issue, particularly in the acid-catalyzed synthesis starting from N-(2,2-dialkoxyethyl)ureas. The regioselectivity can be influenced by the amount of acid catalyst used. Preliminary studies have shown that decreasing the amount of trifluoroacetic acid (TFA) can improve the regioselectivity, favoring the formation of the 4-substituted imidazolidin-2-one.[3][4] In some cases, with a reduced amount of TFA, only the 4-substituted product was observed in the reaction mixture.[3][4]
Q3: My reaction yield is low, especially with sterically hindered aryl groups. What can I do to improve it?
A3: Steric hindrance from bulky substituents on the N-aryl group can significantly decrease the cyclization yield. For instance, in the synthesis of 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane, the use of aldehydes with bulky groups leads to lower cyclization yields. To address this, you can try:
-
Prolonging the reaction time: Give the sterically hindered substrates more time to react.
-
Increasing the reaction temperature: This can help overcome the activation energy barrier.
-
Using a more reactive carbonylating agent: If using CDI, consider switching to a more reactive agent like triphosgene, but be mindful of its toxicity.
-
Optimizing the solvent: The choice of solvent can impact the reaction rate. For CDI-mediated cyclizations, dichloromethane (DCM) has been shown to be effective.
Q4: I am using carbonyldiimidazole (CDI) as the cyclizing agent and getting inconsistent results. Why might this be happening?
A4: Carbonyldiimidazole (CDI) is a moisture-sensitive reagent. Exposure to moisture will lead to its decomposition into imidazole and carbon dioxide, reducing the amount of active reagent available for the cyclization reaction. This can result in lower and inconsistent yields. To ensure reproducible results, it is crucial to:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Store CDI in a desiccator and handle it quickly when weighing.
Troubleshooting Guides
Issue 1: Formation of Unwanted Side Products
| Side Product | Plausible Cause | Troubleshooting Steps |
| 5-substituted regioisomer | Use of excess acid catalyst in the synthesis from N-(2,2-dialkoxyethyl)ureas. | Reduce the amount of acid catalyst (e.g., TFA). Monitor the reaction by TLC or LC-MS to find the optimal catalyst loading that favors the desired 4-substituted product.[3][4] |
| Hydantoins (Imidazolidine-2,4-diones) | Over-oxidation of an intermediate or use of overly harsh reaction conditions. | If using an oxidative cyclization method, carefully control the stoichiometry of the oxidizing agent. In syntheses from amino acids or their derivatives, ensure that the reaction conditions are not promoting the formation of a second carbonyl group. |
| N-allylaniline derivatives | In Pd-catalyzed carboamination of N-allylureas, this can be a competing base-mediated side reaction, especially with N3-alkyl substituted ureas. | Optimize the base and reaction conditions. Consider using a weaker base or a different solvent system. Unfortunately, specific protocols to completely avoid this side reaction are not well-documented and may require empirical optimization for your specific substrate. |
| Polymeric byproducts | Intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations. | Run the reaction at a lower concentration (higher dilution) to favor the intramolecular cyclization. |
Issue 2: Incomplete Reaction or Low Yield
| Observation | Plausible Cause | Troubleshooting Steps |
| Starting material remains after prolonged reaction time. | Insufficient activation of the carbonyl source or low reactivity of the diamine. Steric hindrance. | If using CDI, ensure it is fresh and handled under anhydrous conditions. Consider a more reactive carbonylating agent. For sterically hindered substrates, increase the reaction temperature and/or time. |
| Low isolated yield despite complete conversion. | Product loss during workup or purification. The product might be more soluble in the aqueous phase than expected, or it may be degrading on the chromatography column. | Optimize the extraction and purification procedures. For example, adjust the pH of the aqueous phase during extraction or use a different stationary phase for chromatography. |
Data Presentation
Table 1: Effect of Substituents on the Yield of 1,3-Disubstituted Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane
| Entry | Aldehyde Substituent | Diamine Formation Yield (%) | Cyclization Yield (%) | Overall Yield (%) |
| 1a | H | 85 | 98 | 83 |
| 1b | 4-OBn | 83 | 84 | 70 |
| 1c | 4-OPh | 90 | 63 | 57 |
| 1d | 4-tBu | 88 | 22 | 19 |
| 1e | 4-OtBu | 65 | 59 | 38 |
| 1f | 4-F | 82 | 81 | 66 |
| 1g | 4-Cl | 86 | 78 | 67 |
Data adapted from Molecules 2025, 30(7), 1415. This table illustrates the impact of steric hindrance and electronic effects of the substituent on the aromatic aldehyde on the overall yield.
Table 2: Yields of 4-Substituted Imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas
| Entry | N-Aryl Substituent on Urea | C-Nucleophile | Product Yield (%) |
| 2a | Phenyl | Sesamol | 85 |
| 2b | 4-Chlorophenyl | Sesamol | 82 |
| 2c | p-Tolyl | Sesamol | 88 |
| 2d | 4-Methoxyphenyl | Sesamol | 80 |
| 2e | 3-Chlorophenyl | Sesamol | 77 |
| 2g | Phenyl (N-methyl) | Sesamol | 91 |
| 2h | 4-Chlorophenyl (N-methyl) | Sesamol | 89 |
Data compiled from Molecules 2021, 26(15), 4432.[3] These yields were obtained under optimized conditions with a controlled amount of TFA to ensure high regioselectivity for the 4-substituted product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted Imidazolidin-2-ones [3][4]
To a solution of N-(2,2-dimethoxyethyl)urea (1.0 eq) in toluene, the appropriate C-nucleophile (1.0 eq) and trifluoroacetic acid (TFA) (1.0 eq) are added. The mixture is refluxed for 64 hours. The solvent is then removed under reduced pressure, and the residue is washed with acetone and recrystallized from absolute ethanol to yield the pure 4-substituted imidazolidin-2-one.
Note: The amount of TFA is critical for regioselectivity. Initial experiments reported in the literature used a 15-fold excess of TFA, which led to a mixture of 4- and 5-substituted isomers. Reducing the TFA to one equivalent significantly improved the regioselectivity towards the 4-substituted product.
Protocol 2: Synthesis of 1,3-Disubstituted Imidazolidin-2-ones using CDI
The respective N,N'-diaryl-1,2-diamine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) (to a concentration of 0.02 M). Carbonyldiimidazole (CDI) (1.0 eq) is added, and the reaction mixture is heated to reflux overnight and monitored by thin-layer chromatography (TLC). If the reaction is incomplete, an additional 0.2 equivalents of CDI is added, and the mixture is refluxed for another 4 hours. The reaction is quenched with 0.01 M HCl, followed by extraction with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of N-aryl imidazolidin-2-ones.
References
- 1. A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
Optimization of reaction conditions for imidazolidinone ring formation
Welcome to the technical support center for the optimization of imidazolidinone ring formation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazolidinone-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for forming the imidazolidin-2-one ring?
There are several established methods for synthesizing the imidazolidin-2-one core. The choice of route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. Key strategies include:
-
Carbonylation of 1,2-Diamines: This is a traditional and widely used method involving the reaction of a 1,2-diamine with a carbonylating agent. Common carbonyl sources include phosgene, carbonyldiimidazole (CDI), and carbon dioxide (CO₂). While effective, this method can require toxic reagents or harsh conditions.[1][2]
-
Intramolecular Hydroamidation of Propargylic Ureas: This modern, organo-catalyzed approach provides excellent chemo- and regioselectivity under ambient conditions. It involves the cyclization of easily prepared propargylic ureas, often catalyzed by a strong, non-nucleophilic base.[1]
-
Redox-Annulation of α-Ketoamides with Cyclic Amines: This method produces polycyclic, ring-fused imidazolidinones. It's a redox-neutral transformation catalyzed by a simple carboxylic acid, like benzoic acid, that functionalizes an amine α-C–H bond.[3][4]
-
Palladium-Catalyzed Diamination of Olefins or Dienes: These advanced methods allow for the construction of the imidazolidinone ring from unsaturated precursors, offering pathways to complex and chiral structures.[5][6]
-
Ring Expansion of Aziridines: Reacting aziridines with isocyanates, often catalyzed by nickel, can yield imidazolidinone derivatives.[6]
Q2: How do I select an appropriate carbonylating agent for my diamine substrate?
The choice of carbonylating agent is critical and involves a trade-off between reactivity, safety, and byproducts.
-
Carbonyldiimidazole (CDI): A highly effective and relatively safe reagent. It reacts under mild conditions, and its byproducts (carbon dioxide and imidazole) are generally benign and easy to remove. This makes it a popular choice for laboratory-scale synthesis.[7][8]
-
Carbon Dioxide (CO₂): The most environmentally friendly and economical option. However, its low reactivity often necessitates high pressures and temperatures, or the use of a catalyst (e.g., CeO₂).[5][9] It can be particularly effective when starting from an amine carbamate.[9][10]
-
Phosgene and its Derivatives (e.g., Triphosgene): Highly reactive and effective but also extremely toxic and hazardous. Their use requires stringent safety precautions and is generally avoided in modern synthetic chemistry unless absolutely necessary.
Q3: What is the general mechanism for imidazolidinone formation from a 1,2-diamine?
The reaction proceeds via a two-step nucleophilic substitution mechanism. First, one amino group of the 1,2-diamine performs a nucleophilic attack on the carbonyl carbon of the carbonylating agent. This forms an intermediate. Subsequently, the second amino group performs an intramolecular nucleophilic acyl substitution, closing the five-membered ring and eliminating the leaving groups.[5]
Caption: General mechanism of imidazolidinone ring formation.
Troubleshooting Guide
Problem: My reaction yield is consistently low.
Low yield is a common issue that can stem from several factors. Use the following guide to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Possible Cause 1: Suboptimal Reaction Conditions (Temperature, Solvent, Time)
The choice of solvent and temperature can dramatically impact reaction efficiency and yield.
Solution: Systematically screen different solvents and temperatures. A reaction that works well in one solvent may be sluggish or produce side products in another. For instance, in a study synthesizing 1,3-disubstituted imidazolidin-2-ones, changing the solvent from THF to dichloromethane (DCM) and increasing the temperature from room temperature to 40 °C increased the cyclization yield from 74% to 98%.[7]
Table 1: Optimization of Cyclization Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | THF | 80 | 4 | 74 | [7] |
| 2 | DCM | RT | 24 | 85 | [7] |
| 3 | DCM | 40 | 17 | 98 | [7] |
| 4 | MeCN | 100 | - | quant. | [1] |
| 5 | MeCN | RT | 1 | quant. |[1] |
Yields correspond to the cyclization step of the specific reactions cited.
Possible Cause 2: Inefficient Catalyst or Base
For catalyzed reactions, the choice of catalyst is paramount. The activity of organic bases in promoting intramolecular hydroamidation, for example, can vary significantly.
Solution: Screen a panel of catalysts or bases. In the synthesis of imidazolidin-2-ones from propargylic ureas, the phosphazene base BEMP was found to be significantly more active than common guanidine or amidine bases like TBD or DBU.[1] For CO₂-based syntheses, heterogeneous catalysts like ceria (CeO₂) have proven effective and reusable.[9][10]
Table 2: Effect of Organic Base on Imidazolidin-2-one Synthesis
| Entry | Base (10 mol%) | Time (h) | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | TBD | 1 | RT | 95 | [1] |
| 2 | MTBD | 1 | RT | 82 | [1] |
| 3 | BTMG | 1 | RT | 67 | [1] |
| 4 | DBU | 24 | RT | No Rxn | [1] |
| 5 | BEMP (5 mol%) | 1 min | RT | quant. |[1] |
Reaction conditions: Propargylic urea (0.4 mmol), base, MeCN (4 mL). Yields determined by ¹H NMR.[1]
Possible Cause 3: Electronic and Steric Effects of Substituents
The electronic nature of substituents on your starting materials can significantly influence reactivity.
-
Electron-withdrawing groups (EWGs): On an aromatic aldehyde used in a multi-step synthesis, an EWG like chlorine can facilitate cyclization, leading to high yields (e.g., 95% cyclization yield).[7]
-
Electron-donating groups (EDGs): An EDG like a tert-butoxy group can reduce the electrophilicity of an aldehyde, hindering initial Schiff base formation and subsequent steps, resulting in lower yields (e.g., 59% cyclization yield).[7]
-
Steric Hindrance: Bulky groups near the reaction center can impede the necessary bond formations. For example, a large benzyloxy group resulted in a decreased cyclization yield (84%) compared to a less hindered analog, likely due to steric hindrance with the CDI reagent.[7]
Solution: If you suspect electronic or steric hindrance is the issue, you may need to increase reaction times, raise the temperature, or use a more reactive reagent. In some cases, redesigning the synthetic route to introduce the problematic substituent at a later stage may be necessary.
Problem: I am observing significant side product formation.
The formation of side products can complicate purification and reduce the yield of the desired compound.
Possible Cause: Sequential reactions or decomposition of starting materials. For example, in the synthesis of 2-imidazolidinone from ethylenediamine (EDA) and its carbamate (EDA-CA), the desired product can react further with EDA to form the undesired side product N,N'-bis(2-aminoethyl)urea.[10]
Solution:
-
Modify Reaction Conditions: Changing the solvent can suppress side reactions. In the CeO₂-catalyzed synthesis of 2-imidazolidinone, using 2-propanol as a solvent was found to suppress the decomposition of the EDA-CA starting material.[9]
-
Use a Continuous Flow Reactor: A fixed-bed flow reactor can significantly enhance selectivity. For the synthesis from EDA-CA, switching from a batch process to a continuous flow system increased the yield of the desired product from 62% to 94% by minimizing the contact time between the product and excess reactant in the reactor.[10]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-one via CDI
This protocol is adapted from a pseudo-multicomponent synthesis starting from trans-(R,R)-diaminocyclohexane and an aromatic aldehyde.[7][8]
Caption: Experimental workflow for one-pot imidazolidinone synthesis.
Methodology:
-
Schiff Base Formation: In a round-bottom flask, dissolve trans-(R,R)-1,2-diaminocyclohexane (1 equiv.) and the desired aromatic aldehyde (2.2 equiv.) in methanol. Heat the mixture to 80 °C and stir for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (3 equiv.) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Workup (Reduction): Quench the reaction by adding distilled water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,2-disubstituted diamine.
-
Cyclization: Dissolve the crude diamine and carbonyldiimidazole (CDI) (1.2 equiv.) in dichloromethane (DCM). Stir the mixture at 40 °C for 17 hours.
-
Purification: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final 1,3-disubstituted imidazolidin-2-one.
Protocol 2: Base-Catalyzed Intramolecular Hydroamidation of a Propargylic Urea
This protocol is based on the highly efficient, organo-catalyzed synthesis of imidazolidin-2-ones developed by a recent study.[1]
Methodology:
-
Reactant Setup: In a test tube equipped with a magnetic stir bar, charge the propargylic urea substrate (1 equiv., 0.4 mmol) and anhydrous acetonitrile (4 mL).
-
Catalyst Addition: Add the phosphazene base BEMP (5 mol %, 6 μL) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 minute (monitor by TLC).
-
Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (Eluent: hexane/ethyl acetate mixtures) to afford the pure imidazolidin-2-one product.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazolidinone synthesis [organic-chemistry.org]
- 7. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Cyclization of a Urea Precursor: This involves the intramolecular cyclization of 1-(2-chloroethyl)-3-(3-chlorophenyl)urea. This is a widely used method that can be efficient but may present challenges with incomplete cyclization.
-
Reaction of an Isocyanate with an Ethylenediamine Derivative: This route involves the reaction of 3-chlorophenyl isocyanate with a suitable N-substituted ethylenediamine or a related precursor. The high reactivity of the isocyanate requires careful control of reaction conditions to avoid side reactions.
Q2: What are the primary safety concerns when working with 3-chlorophenyl isocyanate?
A2: 3-Chlorophenyl isocyanate is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is a lachrymator, moisture-sensitive, and can cause respiratory irritation. Inhalation can be fatal, and it can also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and a pure sample of the product (if available), you can observe the consumption of reactants and the formation of the desired product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Issue 1: Presence of an unexpected, high-molecular-weight impurity.
-
Possible Cause: Dimerization or trimerization of the 3-chlorophenyl isocyanate starting material. Isocyanates are known to undergo self-addition reactions, especially in the presence of certain catalysts or at elevated temperatures.
-
Identification: These byproducts will have molecular weights that are multiples of the 3-chlorophenyl isocyanate monomer (153.57 g/mol ). They can be detected by mass spectrometry (MS) and may appear as less polar spots on a TLC plate compared to the desired product.
-
Mitigation Strategy:
-
Add the 3-chlorophenyl isocyanate slowly and at a low temperature to the reaction mixture.
-
Ensure that the reaction is carried out in a dry, inert atmosphere to prevent moisture-induced side reactions that can sometimes promote isocyanate oligomerization.
-
Use a high-quality, freshly opened bottle of the isocyanate.
-
Issue 2: Formation of a symmetrical urea byproduct.
-
Possible Cause: Reaction of 3-chlorophenyl isocyanate with water present in the solvent or reagents. This leads to the formation of an unstable carbamic acid, which then decomposes to 3-chloroaniline and carbon dioxide. The 3-chloroaniline can then react with another molecule of 3-chlorophenyl isocyanate to form N,N'-bis(3-chlorophenyl)urea.
-
Identification: This symmetrical urea is a common byproduct in reactions involving isocyanates. It can be identified by its characteristic spectroscopic data (NMR, IR) and by comparison to a known standard. It is typically a solid with low solubility in many organic solvents.
-
Mitigation Strategy:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Incomplete cyclization of the 1-(2-chloroethyl)-3-(3-chlorophenyl)urea intermediate.
-
Possible Cause: The cyclization reaction may not have gone to completion, leaving unreacted starting material. This can be due to insufficient reaction time, incorrect temperature, or an inappropriate base.
-
Identification: The presence of the starting urea can be confirmed by TLC or HPLC by comparing the reaction mixture to a standard of the starting material.
-
Mitigation Strategy:
-
Increase the reaction time or temperature.
-
Experiment with different bases (e.g., sodium hydride, potassium carbonate) and solvents to optimize the reaction conditions.
-
Ensure the base is of high quality and added in the correct stoichiometric amount.
-
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Mitigation |
| N,N'-bis(3-chlorophenyl)urea | C₁₃H₁₀Cl₂N₂O | 281.14 | Reaction of 3-chlorophenyl isocyanate with water | Use anhydrous conditions; inert atmosphere |
| 3-Chlorophenyl isocyanate dimer | C₁₄H₈Cl₂N₂O₂ | 307.14 | Self-reaction of isocyanate | Slow addition of isocyanate at low temperature |
| 3-Chlorophenyl isocyanate trimer | C₂₁H₁₂Cl₃N₃O₃ | 460.71 | Self-reaction of isocyanate | Slow addition of isocyanate at low temperature |
| 1-(2-chloroethyl)-3-(3-chlorophenyl)urea | C₉H₁₀Cl₂N₂O | 233.10 | Incomplete cyclization | Optimize reaction time, temperature, and base |
Experimental Protocols
Synthesis of this compound via Cyclization of 1-(2-chloroethyl)-3-(3-chlorophenyl)urea
-
Preparation of 1-(2-chloroethyl)-3-(3-chlorophenyl)urea:
-
Dissolve 3-chloroaniline in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of 2-chloroethyl isocyanate dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
-
-
Cyclization to this compound:
-
Dissolve the purified 1-(2-chloroethyl)-3-(3-chlorophenyl)urea in an anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF).
-
Add a slight excess of a strong base (e.g., sodium hydride) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting urea is consumed (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for identifying and addressing common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification.
Stability issues of 1-(3-Chlorophenyl)imidazolidin-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 1-(3-Chlorophenyl)imidazolidin-2-one in solution.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in solution?
A1: While specific stability data for this compound is not extensively published, compounds with an imidazolidin-2-one core structure may be susceptible to degradation under certain conditions. Potential stability issues include hydrolysis of the cyclic urea ring, particularly under strong acidic or basic conditions, and potential photodegradation upon exposure to light.[1][2] Factors such as the solvent, pH, temperature, and exposure to light can significantly impact the stability of the compound in solution.[3]
Q2: What are the common signs of compound degradation in my experiments?
A2: Signs of degradation of this compound can include inconsistent assay results, a decrease in the effective concentration of the compound over time, the appearance of new peaks in chromatography analysis (e.g., HPLC, LC-MS), or visible changes in the solution such as color change or precipitation.[3]
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment.[3] If stock solutions are to be stored, they should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. It is also advisable to perform experiments in buffers at a pH close to neutral, unless the experimental design requires otherwise. Minimizing the incubation time of the compound in aqueous solutions can also help reduce degradation.[3]
Q4: What solvents are recommended for preparing stock solutions of this compound?
A4: A common solvent for preparing concentrated stock solutions of small organic molecules is dimethyl sulfoxide (DMSO).[3] The stock solution can then be diluted into the aqueous buffer of interest to the final desired concentration for the experiment. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system.
Troubleshooting Guide
Q1: My experimental results are not reproducible. Could this be a stability issue?
A1: Yes, inconsistent and non-reproducible results are a common indication of compound instability.[3] Degradation of this compound can lead to a lower effective concentration in your assay, resulting in variability. It is crucial to assess the stability of the compound under your specific experimental conditions.
Q2: I observe an unknown peak in my HPLC/LC-MS analysis after incubating my compound in the assay buffer. What should I do?
A2: The appearance of a new peak suggests the formation of a degradation product. To investigate this, you can perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[1][2] This will help in identifying potential degradation products and understanding the degradation pathway.
Q3: The biological activity of my compound seems to decrease over the course of a long-term cell-based assay. How can I address this?
A3: For long-term experiments, the stability of the compound in the cell culture media is a critical factor.[3] To address a decrease in activity, consider the following:
-
Minimize Incubation Time: If possible, reduce the duration of the experiment.
-
Replenish the Compound: If the experimental design allows, you can replenish the compound by replacing the media with fresh media containing the compound at regular intervals.
-
Test in Simpler Media: Some components in complex cell culture media can accelerate degradation. Test the stability of your compound in a simpler, more defined medium if your experiment permits.[3]
Experimental Protocols
General Stability Assessment in Aqueous Buffers
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer.
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Time Points: Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench Reaction: Immediately stop any potential degradation by adding a quenching solution (e.g., cold acetonitrile) and store the samples at -80°C until analysis.[4]
-
Analysis: Analyze the samples by a validated stability-indicating analytical method, such as HPLC or LC-MS, to determine the percentage of intact this compound remaining at each time point.[5]
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][2]
-
Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following stress conditions:[2][6]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 7 days.
-
Thermal Degradation: Heat at 60°C for 24 hours.
-
Photodegradation: Expose to light (e.g., 1.2 million lux hours and 200 W h/m²) as per ICH Q1B guidelines.[6]
-
-
Neutralization: After exposure, neutralize the acidic and basic solutions.
-
Analysis: Analyze all samples using a suitable analytical method like HPLC or LC-MS to identify and quantify the degradation products.
Data Presentation
The following tables are templates for presenting stability data. Researchers should populate these with their own experimental results.
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Citrate Buffer (pH 5.0) |
| 0 | 100 | 100 |
| 1 | 98.5 | 95.2 |
| 2 | 97.1 | 90.8 |
| 4 | 94.3 | 82.1 |
| 8 | 88.9 | 67.5 |
| 24 | 75.2 | 45.3 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 25.4 | 2 |
| 0.1 M NaOH | 38.7 | 3 |
| 3% H₂O₂ | 15.2 | 1 |
| Heat (60°C) | 8.9 | 1 |
| Light | 12.5 | 2 |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for stability-related experimental issues.
References
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions.
Experimental Protocols
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, N-(3-chlorophenyl)ethylenediamine, followed by its cyclization to the final product.
Step 1: Synthesis of N-(3-chlorophenyl)ethylenediamine
This procedure is adapted from general methods for the N-arylation of ethylenediamines.
-
Materials: 3-chloroaniline, 2-bromoethylamine hydrobromide, sodium carbonate, and an appropriate solvent such as toluene or acetonitrile.
-
Procedure:
-
To a round-bottom flask, add 3-chloroaniline (1 equivalent), 2-bromoethylamine hydrobromide (1.1 equivalents), and sodium carbonate (2.5 equivalents).
-
Add a suitable solvent (e.g., toluene) to the flask.
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(3-chlorophenyl)ethylenediamine by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This cyclization step utilizes carbonyldiimidazole (CDI) as a safe and effective carbonylating agent.
-
Materials: N-(3-chlorophenyl)ethylenediamine, carbonyldiimidazole (CDI), and a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-(3-chlorophenyl)ethylenediamine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of CDI (1.1 equivalents) in the same solvent to the cooled diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield this compound.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of imidazolidin-2-one derivatives based on literature for analogous compounds.
Table 1: Representative Conditions for N-Arylation of Amines
| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-bromo-3-chlorobenzene | Ethylenediamine | Na₂CO₃ | Toluene | Reflux | 8 | Not specified |
| Aryl Bromide | N-allylamine | NaOtBu | Toluene | 100 | 24 | 70-90 |
Table 2: Representative Conditions for Imidazolidin-2-one Formation
| Diamine | Carbonylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| trans-(R,R)-Diaminocyclohexane derivative | CDI | DCM | 40 | 17 | 98[1] |
| Propargylic ureas (intramolecular) | BEMP (catalyst) | MeCN | Room Temp | < 1 | up to 98[2] |
| Benzene-1,2-diamines | Pd(OAc)₂/PPh₃/Et₃N | Not specified | Not specified | Not specified | Not specified |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Troubleshooting Guides and FAQs
Question: The yield of N-(3-chlorophenyl)ethylenediamine in Step 1 is very low. What could be the issue?
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are refluxing for a sufficient amount of time and monitor the reaction progress using TLC.
-
Base Strength: Sodium carbonate may not be a strong enough base for this reaction. Consider using a stronger base like potassium carbonate or an organic base such as triethylamine.
-
Side Reactions: Di-arylation of the ethylenediamine can occur. Using a large excess of ethylenediamine can help to minimize this side product.
-
Purification Loss: The product may be lost during the work-up or purification steps. Ensure proper extraction and chromatography techniques are used.
Question: During the cyclization in Step 2, I observe multiple spots on my TLC plate even after prolonged reaction time. Why is this happening?
Answer:
-
Incomplete Cyclization: The reaction may be slow. Ensure the reaction is stirred for an adequate amount of time. You can gently heat the reaction mixture to facilitate cyclization, but be cautious of potential side reactions.
-
Side Products: Unreacted starting material or the formation of oligomeric side products could be the cause. Ensure the slow addition of CDI at a low temperature to control the reaction.
-
Moisture Contamination: CDI is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere with anhydrous solvents. Moisture will quench the CDI and lead to incomplete reactions.
Question: The final product is difficult to purify. What purification strategies can I try?
Answer:
-
Recrystallization: If the product is a solid, recrystallization is often an effective purification method. Experiment with different solvent systems to find one that gives good crystal formation.
-
Column Chromatography: If recrystallization is not effective, column chromatography is a good alternative. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to separate the product from impurities.
-
Acid-Base Extraction: If your impurities are acidic or basic in nature, an acid-base wash during the work-up can help to remove them.
Question: Can I use a different carbonylating agent instead of CDI?
Answer: Yes, other carbonylating agents can be used, but they may require different reaction conditions and safety precautions.
-
Phosgene: Highly effective but also extremely toxic. It requires specialized equipment and handling procedures.
-
Triphosgene: A solid and safer alternative to phosgene, but it still releases phosgene in situ and requires careful handling.
-
Chloroformates: Reagents like ethyl chloroformate can be used in the presence of a base.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
How to avoid dimer formation in imidazolidinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid dimer formation during imidazolidinone synthesis.
Troubleshooting Guide: Dimer Formation
Dimerization is a common side reaction in imidazolidinone synthesis, leading to reduced yield of the desired monomeric product and purification challenges. The most frequently observed dimer is the linear urea adduct, such as N,N′-bis(2-aminoethyl)urea in reactions involving ethylenediamine. This guide will help you identify the potential causes of dimer formation and provide effective solutions.
| Issue | Probable Cause | Recommended Solution |
| Significant formation of linear urea dimer (e.g., N,N′-bis(2-aminoethyl)urea) | Intermolecular reaction of the intermediate with the starting diamine. This is often favored in certain solvents where the intramolecular cyclization is slower. The formed imidazolidinone can also react with unreacted diamine.[1] | Optimize the solvent system. 2-Propanol has been shown to be an effective solvent for suppressing the formation of N,N′-bis(2-aminoethyl)urea in the synthesis of 2-imidazolidinone from ethylenediamine carbamate.[2][3][4] Dichloromethane (DCM) has also been reported to give high yields of the desired monomer.[5][6] |
| Sub-optimal catalyst performance. An inefficient catalyst may not facilitate the intramolecular cyclization at a sufficient rate, allowing for intermolecular side reactions to occur. | Employ a suitable catalyst. Cerium oxide (CeO₂) has demonstrated high selectivity and yield for 2-imidazolidinone synthesis, minimizing byproduct formation.[2][3][4] | |
| High concentration of reactants. Increased proximity of reactive species can favor intermolecular reactions leading to dimers. | Use an adequate amount of solvent. A higher solvent volume can favor the intramolecular cyclization by decreasing the effective concentration of the reactants.[1] | |
| Formation of other dimeric or oligomeric byproducts | Reaction with bifunctional carbonylating agents. Highly reactive carbonylating agents like phosgene can react with two molecules of the diamine to form oligomeric species if the reaction conditions are not carefully controlled. | Control the stoichiometry and addition rate. Use a slow, controlled addition of the carbonylating agent to a solution of the diamine to maintain a low concentration of the carbonylating agent and favor the intramolecular reaction. |
| Side reactions of reactive intermediates. Depending on the synthetic route, reactive intermediates may undergo self-condensation or reaction with starting materials to form various dimeric structures. | Modify the reaction temperature. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired cyclization. Conversely, in some cases, higher temperatures might be needed to promote rapid cyclization. Statistical analysis has shown temperature to have a significant impact on reaction yield.[5] | |
| Difficulty in purifying the desired monomer from the dimer | Similar physical properties. Dimers may have similar solubility and chromatographic behavior to the desired product, making separation challenging. | Optimize purification technique. Column chromatography on silica gel is a common method for purification.[5] Recrystallization can also be an effective method if a suitable solvent system is identified. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dimer formation in imidazolidinone synthesis?
A1: The most well-documented mechanism for dimer formation, particularly when using ethylenediamine as a starting material, involves the intermolecular reaction of an intermediate with another molecule of the diamine. The proposed pathway is as follows:
-
The diamine reacts with the carbonylating agent to form an isocyanate or a related reactive intermediate.
-
This intermediate can then either undergo the desired intramolecular cyclization to form the imidazolidinone or react with another molecule of the diamine in an intermolecular fashion.
-
The intermolecular reaction leads to the formation of a linear urea dimer, such as N,N′-bis(2-aminoethyl)urea.[1]
Additionally, the already formed imidazolidinone can react with unreacted diamine to produce the same linear urea byproduct.[1]
Q2: How does the choice of solvent impact dimer formation?
A2: The solvent plays a critical role in controlling the selectivity of the reaction. A suitable solvent can favor the intramolecular cyclization over the intermolecular dimerization. For the synthesis of 2-imidazolidinone from ethylenediamine carbamate, 2-propanol has been identified as an excellent solvent that suppresses the formation of the N,N′-bis(2-aminoethyl)urea dimer and leads to high yields of the desired product.[2][3][4] In another study, dichloromethane (DCM) was found to be a highly effective solvent for the cyclization of a diamine with carbonyldiimidazole (CDI), affording a 98% yield of the monomeric product.[5][6] The polarity and coordinating ability of the solvent can influence the conformation of the reaction intermediate, thereby affecting the rate of the intramolecular cyclization.
Q3: Are there specific catalysts that can help minimize dimer formation?
A3: Yes, the choice of catalyst can significantly influence the product distribution. For the synthesis of 2-imidazolidinone from ethylenediamine and CO₂, cerium oxide (CeO₂) has been shown to be a highly effective and reusable heterogeneous catalyst.[2][3][4] It promotes the selective formation of the cyclic product with high conversion and selectivity, thus minimizing the formation of linear urea byproducts. The catalytic system's efficiency is attributed to its ability to facilitate the intramolecular cyclization pathway.
Q4: Can the choice of carbonylating agent affect the propensity for dimerization?
A4: The reactivity of the carbonylating agent is a crucial factor. Highly reactive agents like phosgene can lead to a higher likelihood of oligomerization if the reaction conditions are not strictly controlled. Milder carbonylating agents, such as carbonyldiimidazole (CDI), are often preferred as they offer a more controlled reaction, potentially reducing the formation of dimeric byproducts.[5] Carbon dioxide, being a less reactive and more environmentally benign carbonyl source, can also be used, often in conjunction with a catalyst, to achieve high selectivity for the desired imidazolidinone.[7]
Quantitative Data Summary
The following table summarizes the effect of the solvent on the yield of 2-imidazolidinone and the formation of the N,N′-bis(2-aminoethyl)urea dimer in the CeO₂-catalyzed synthesis from ethylenediamine carbamate (EDA-CA).
| Solvent | EDA-CA Conversion (%) | 2-Imidazolidinone Yield (%) | N,N′-bis(2-aminoethyl)urea Yield (%) |
| 2-Propanol (15 mL) | ~80 | ~80 | Not Observed |
| 2-Propanol (<10 mL) | Lower | Lower | Observed |
| Methanol | High | Moderate | Byproducts Observed |
| Ethanol | High | Moderate | Byproducts Observed |
| 1-Propanol | High | Moderate | Byproducts Observed |
Data adapted from a study on the CeO₂-catalyzed synthesis of 2-imidazolidinone.[1]
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 2-Imidazolidinone using a CeO₂ Catalyst
This protocol is based on a method reported to provide a high yield of 2-imidazolidinone with minimal dimer formation.[4]
Materials:
-
Ethylenediamine carbamate (EDA-CA)
-
Cerium oxide (CeO₂) catalyst
-
2-Propanol
-
Reaction vessel (e.g., autoclave)
-
Inert gas (Argon)
Procedure:
-
In a reaction vessel, combine ethylenediamine carbamate (EDA-CA) and the CeO₂ catalyst.
-
Add a sufficient amount of 2-propanol to the mixture. A recommended ratio is approximately 15 mL of 2-propanol for about 2 grams of EDA-CA.[1]
-
Seal the reaction vessel and purge with an inert gas, such as Argon.
-
Heat the reaction mixture to 140°C (413 K) and maintain this temperature with stirring for the desired reaction time (e.g., 24 hours).
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
The product can be isolated and purified by standard techniques such as filtration to remove the catalyst, followed by solvent evaporation and recrystallization or column chromatography.
Protocol 2: Synthesis of 1,3-Disubstituted Imidazolidin-2-ones using Carbonyldiimidazole (CDI)
This protocol describes a general procedure for the cyclization of a 1,2-diamine with CDI, which has been shown to produce high yields of the desired monomeric product.[5]
Materials:
-
N,N'-disubstituted-1,2-diamine
-
Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Reaction flask with a reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the N,N'-disubstituted-1,2-diamine in anhydrous DCM in a reaction flask under an inert atmosphere. A typical concentration is around 0.02 M.[5]
-
Add carbonyldiimidazole (CDI) (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
If the reaction is incomplete after several hours, an additional portion of CDI (e.g., 0.2 equivalents) can be added, and the mixture is refluxed for another few hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction can be quenched by the addition of a dilute acid (e.g., 0.01 M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for imidazolidinone synthesis and dimer formation.
Caption: A workflow for troubleshooting dimer formation in imidazolidinone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 6. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Systems for Chromatography of Imidazolidinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the chromatography of imidazolidinone compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of imidazolidinones.
Issue: Poor Peak Shape - Tailing Peaks
Q1: My imidazolidinone peak is showing significant tailing on a C18 column. What is the likely cause and how can I fix it?
A1: Peak tailing for imidazolidinone compounds, which can be polar and possess basic nitrogen atoms, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a skewed peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) can suppress the ionization of the silanol groups, minimizing their interaction with the basic sites on the imidazolidinone molecule.[1][2] This is a very effective way to improve peak symmetry.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), can compete with the imidazolidinone for binding to the active silanol sites, thus reducing peak tailing.
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a reduced number of free silanol groups, which can significantly improve the peak shape for basic compounds like imidazolidinones.[1]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or using a mixture of the two, can sometimes alter the selectivity and improve peak shape. Acetonitrile generally has a lower viscosity, which can lead to better peak shapes.[3]
Issue: Poor Peak Shape - Fronting Peaks
Q2: I am observing peak fronting for my imidazolidinone analyte. What could be the issue?
A2: Peak fronting is typically a result of sample overload or a mismatch between the sample solvent and the mobile phase.[2]
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.
-
Match Sample Solvent to Mobile Phase: The solvent used to dissolve your sample should be of similar or weaker elution strength than your initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte band to spread before it reaches the column, leading to fronting. Ideally, dissolve your sample in the initial mobile phase.[4]
-
Check for Column Collapse: Although less common, operating at excessively high pressures or with an incompatible solvent can cause the column bed to collapse, leading to poor peak shapes.
Issue: Inconsistent Retention Times
Q3: The retention time of my imidazolidinone peak is shifting between injections. What should I investigate?
A3: Fluctuating retention times can be caused by a variety of factors, including changes in the mobile phase composition, temperature, or column equilibration.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a series of analyses, ensure the column is fully equilibrated with the mobile phase. This is particularly important when using buffered mobile phases or after changing solvent compositions.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[5]
-
Check Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. If you are mixing solvents online, check the pump's proportioning valves for proper function. The pH of the mobile phase is critical for ionizable compounds, and even small variations can lead to significant shifts in retention.[6][7]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pump cavitation and flow rate inaccuracies, resulting in retention time variability.
Issue: Poor Resolution and Co-elution
Q4: I am struggling to separate my imidazolidinone from an impurity. How can I improve the resolution?
A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust the pH: For ionizable imidazolidinones and impurities, adjusting the pH can significantly change their retention times and potentially lead to better separation.[8]
-
Utilize Gradient Elution: A shallow gradient can often improve the separation of closely eluting compounds.[9]
-
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano column) to achieve a different selectivity.
-
Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, although this will increase the analysis time.[10]
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for a reversed-phase HPLC method for a novel imidazolidinone?
A5: A good starting point for a reversed-phase method would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.[3][11] A gradient elution from a high aqueous content to a high organic content is often a good way to scout for the optimal elution conditions. A UV detector set to a low wavelength (e.g., 210-220 nm) is a common choice for imidazolidinones which may lack a strong chromophore.
Q6: How does the pH of the mobile phase affect the retention of imidazolidinones?
A6: The imidazolidinone ring contains nitrogen atoms that can be protonated at acidic pH. The pKa of the specific imidazolidinone will determine the pH range over which its ionization state changes. When the imidazolidinone is in its ionized (protonated) form, it will be more polar and thus have a shorter retention time in reversed-phase chromatography. Conversely, at a pH where it is in its neutral form, it will be less polar and have a longer retention time.[6][8][12] Therefore, controlling the pH is a powerful tool to manipulate the retention and selectivity of imidazolidinone separations.
Q7: I am performing a chiral separation of an imidazolidinone. What type of column and mobile phase should I consider?
A7: For chiral separations of imidazolidinones, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often successful. The choice of mobile phase depends on the specific CSP and the imidazolidinone. Normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., water/acetonitrile with a buffer) conditions can both be effective. Screening different CSPs with a variety of mobile phases is often necessary to find the optimal conditions.
Q8: My imidazolidinone sample is not very soluble in the mobile phase. What should I do?
A8: It is always best to dissolve your sample in the initial mobile phase if possible. If solubility is an issue, you can try dissolving the sample in a minimal amount of a stronger, compatible solvent. However, be aware that this can lead to peak distortion if the injection volume is too large.[13] For preparative chromatography, if the sample precipitates upon injection, it may be necessary to use the sample solvent as a component of the mobile phase.[13]
Data Presentation
Table 1: Influence of Mobile Phase pH on Retention Time of a Hypothetical Ionizable Imidazolidinone
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) |
| 2.5 | 12.8 | 1.1 |
| 3.5 | 10.2 | 1.3 |
| 4.5 (near pKa) | 7.5 | 1.8 |
| 5.5 | 5.1 | 1.4 |
| 6.5 | 4.9 | 1.2 |
Table 2: Chiral Separation of an Imidazolidinone Enantiomer Pair on Different Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Cellulose-based CSP | Hexane:Ethanol (90:10) | 2.1 |
| Amylose-based CSP | Hexane:Isopropanol (80:20) | 1.8 |
| Cellulose-based CSP | Acetonitrile:Water (60:40) | 1.5 |
| Pirkle-type CSP | Hexane:Isopropanol (95:5) | Not Resolved |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development for Imidazolidinones
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the imidazolidinone sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Screening for Imidazolidinone Enantiomers
-
Columns to Screen:
-
Cellulose-based chiral stationary phase.
-
Amylose-based chiral stationary phase.
-
-
Mobile Phase Systems for Screening:
-
Normal Phase: Hexane/Isopropanol (90/10, v/v).
-
Reversed Phase: Acetonitrile/Water (50/50, v/v) with 10 mM Ammonium Bicarbonate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic imidazolidinone sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of imidazolidinones.
Caption: A logical troubleshooting workflow for common HPLC issues with imidazolidinones.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Solvent for HPLC | Advent [adventchembio.com]
- 4. mohsinalsaleh.com [mohsinalsaleh.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. controlling retention time and pH - Chromatography Forum [chromforum.org]
- 8. moravek.com [moravek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 12. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 13. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)imidazolidin-2-one and 1-(4-Chlorophenyl)imidazolidin-2-one
This guide provides a detailed comparison of the synthetic routes for two isomeric compounds, 1-(3-chlorophenyl)imidazolidin-2-one and 1-(4-chlorophenyl)imidazolidin-2-one. These compounds are of interest to researchers in drug discovery and medicinal chemistry. This document outlines a common synthetic pathway, presents key quantitative data in a comparative table, and provides a detailed experimental protocol.
Introduction
This compound and 1-(4-chlorophenyl)imidazolidin-2-one are substituted imidazolidinone derivatives. The imidazolidin-2-one scaffold is a core structural component in a variety of FDA-approved drugs. The position of the chloro substituent on the phenyl ring can significantly influence the biological activity of the molecule. Therefore, efficient and well-characterized synthetic routes to these specific isomers are of high importance.
A common and effective method for the synthesis of these compounds involves a two-step process: first, the synthesis of a urea derivative intermediate, followed by an acid-catalyzed intramolecular cyclization. This guide will focus on a comparative analysis of this synthetic approach for both the 3-chloro and 4-chloro isomers.
Quantitative Data Comparison
The following table summarizes the reported yields for the synthesis of the intermediate urea derivatives and the final imidazolidin-2-one products for both the 3-chloro and 4-chloro isomers. The data is extracted from a study on the regioselective synthesis of novel imidazolidin-2-ones.[1]
| Compound | Isomer | Intermediate Yield (%) | Final Product Yield (%) |
| 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 3-Chloro | 82 | N/A |
| 1-(4-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea | 4-Chloro | 95 | N/A |
| 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-one | 3-Chloro | N/A | Not explicitly stated |
| 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-one | 4-Chloro | N/A | 89 |
Note: The final product yields are for derivatives of the target compounds, as a direct comparison of the parent compounds was not available in the cited literature.
Experimental Protocols
The following protocols are based on a general method described for the synthesis of substituted imidazolidin-2-ones.[1]
Step 1: Synthesis of N-(2,2-dimethoxyethyl)urea Intermediates
-
To a solution of 2,2-dimethoxyethan-1-amine (11.0 mmol) in benzene (10 mL), the corresponding aryl isocyanate (3-chlorophenyl isocyanate or 4-chlorophenyl isocyanate) (11.0 mmol) is added dropwise under cooling (5–8 °C).
-
The reaction mixture is stirred for 6 hours at room temperature.
-
The solvent is removed under vacuum (20 mm Hg).
-
The resulting solid is dried in a vacuum (1 h, 0.01 mm Hg) to a constant weight to yield the desired 1-(chlorophenyl)-3-(2,2-dimethoxyethyl)urea intermediate.
Step 2: Synthesis of 1-(Chlorophenyl)imidazolidin-2-one Derivatives
-
To a solution of the urea intermediate (e.g., 1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)urea) (0.40 g, 1.66 mmol) in toluene (10 mL), a C-nucleophile (in this case, an electron-rich aromatic compound) (1.66 mmol) and trifluoroacetic acid (TFA) (0.19 g, 1.66 mmol) are added.
-
The mixture is refluxed for 64 hours.
-
Volatiles are removed under vacuum.
-
The residue is washed with acetone, then recrystallized from absolute ethanol and dried under vacuum (10.1 Torr, r.t., 3 h) to give the final imidazolidin-2-one product.
Synthetic Workflow Diagram
The following diagram illustrates the general two-step synthesis of 1-(chlorophenyl)imidazolidin-2-one derivatives.
Caption: General synthetic workflow for 1-(chlorophenyl)imidazolidin-2-one derivatives.
Discussion
The synthesis of this compound and 1-(4-chlorophenyl)imidazolidin-2-one can be achieved through a reliable two-step process. Based on the available data, the synthesis of the 4-chloro-substituted urea intermediate proceeds with a higher yield (95%) compared to the 3-chloro isomer (82%).[1] This suggests that the position of the chlorine atom may have an electronic or steric influence on the initial urea formation step.
The subsequent cyclization step to form the imidazolidin-2-one ring is acid-catalyzed. While a direct yield comparison for the parent compounds is not available, the synthesis of a 4-chloro derivative is reported with a high yield of 89%.[1] It is reasonable to assume that the 3-chloro isomer would also proceed with a comparable, albeit potentially different, yield under similar conditions.
Researchers should consider that reaction conditions, such as temperature, reaction time, and the choice of catalyst, can significantly impact the overall yield and purity of the final products. The provided protocol serves as a general guideline, and optimization may be necessary for specific applications.
Conclusion
References
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Potential of Imidazolidinone Regioisomers: A Comparative Guide
This guide offers a comprehensive comparison of the biological activities of these imidazolidinone regioisomers, supported by quantitative experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Anticancer Activity: A Tale of Two Scaffolds
The in vitro anticancer activity of imidazolidinone derivatives has been a key focus of numerous studies. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a quantitative measure of their potency. Below is a summary of the reported anticancer activities for representative 4-imidazolidinone and 2-thioxoimidazolidin-4-one derivatives.
Quantitative Comparison of Anticancer Activity
| Class of Regioisomer | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Imidazolidinone | Compound 9r | HCT116 (Colon) | 9.44 | [1] |
| SW620 (Colon) | 10.95 | [1] | ||
| 2-Thioxoimidazolidin-4-one | Compound 7 | HepG-2 (Liver) | - | [2][3] |
| HCT-116 (Colon) | 82.36 (µg/ml) | [2] | ||
| 2-Thioxoimidazolidin-4-one | Compound 9 | HepG-2 (Liver) | - | [2][3] |
| HCT-116 (Colon) | 72.46 (µg/ml) | [2] | ||
| Dispiro-thiohydantoin | Compound 5b | A549 (Lung) | 7.6 | [4] |
| MCF7 (Breast) | 8.7 | [4] | ||
| Dispiro-thiohydantoin | Compound 5c | A549 (Lung) | 8.1 | [4] |
| MCF7 (Breast) | 7.9 | [4] | ||
| Dispiro-thiohydantoin | Compound 5e | A549 (Lung) | 8.2 | [4] |
| MCF7 (Breast) | 8.5 | [4] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
The data suggests that the substitution pattern on the imidazolidinone ring significantly influences the anticancer potency of these compounds. For instance, the 4-imidazolidinone derivative, compound 9r, demonstrates notable activity against colorectal cancer cell lines.[1] On the other hand, the 2-thioxoimidazolidin-4-one derivatives, while also exhibiting anticancer properties, show a different spectrum of activity and potency.[2][3] The dispiro-thiohydantoin series further highlights the potential of the 2-thioxoimidazolidin-4-one scaffold, with several compounds displaying low micromolar IC50 values against lung and breast cancer cell lines.[4]
Experimental Methodologies
The evaluation of the biological activity of these imidazolidinone regioisomers relies on standardized and reproducible experimental protocols. The most commonly employed method for assessing in vitro cytotoxicity is the MTT assay.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Adherent cancer cell lines
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the underlying biological rationale, the following diagrams are provided.
Conclusion
The available data, while not offering a direct comparison of 2-oxo versus 4-oxo imidazolidinone regioisomers, strongly indicates that the regiochemical placement of substituents on the imidazolidinone ring is a critical determinant of biological activity. Both 4-imidazolidinones and 2-thioxoimidazolidin-4-ones have demonstrated promising anticancer potential. Further research involving the synthesis and parallel biological evaluation of a wider range of imidazolidinone regioisomers under standardized conditions is warranted to fully elucidate their structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dispirooxindoles Based on 2-Selenoxo-Imidazolidin-4-Ones: Synthesis, Cytotoxicity and ROS Generation Ability - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 3-Chlorophenyl and 4-Chlorophenyl Imidazolidinone Derivatives
For Immediate Release
[City, State] – [Date] – A detailed spectroscopic comparison of 3-chlorophenyl and 4-chlorophenyl substituted imidazolidinone derivatives is presented, offering valuable insights for researchers and professionals in drug development and chemical sciences. This guide provides a comparative analysis of their spectral characteristics, supported by experimental data, to elucidate the structural nuances arising from the positional isomerism of the chlorine atom on the phenyl ring.
The following sections summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for representative derivatives of 3-chlorophenyl and 4-chlorophenyl imidazolidinones.
Comparative Spectroscopic Data
The positional difference of the chlorine atom on the phenyl ring in these two isomers leads to distinct spectroscopic signatures. The electron-withdrawing nature of the chlorine atom influences the electron density distribution across the molecule, which is reflected in the chemical shifts of nearby protons and carbons in NMR spectroscopy, the vibrational frequencies of bonds in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The substitution pattern on the aromatic ring significantly affects the chemical shifts and splitting patterns of the aromatic protons and carbons.
Table 1: ¹H NMR Data for Chlorophenyl Imidazolidinone Derivatives
| Compound/Derivative | Aromatic Protons (ppm) | Imidazolidinone Ring Protons (ppm) | Other Protons (ppm) |
| 3-chlorophenyl derivative (Hypothetical 1-(3-chlorophenyl)imidazolidin-2-one) | ~7.2-7.5 (multiplet) | ~3.5-4.0 (multiplets) | - |
| 4-chlorophenyl derivative (3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one)[1] | 7.30 and 7.20 (two doublets, J = 8.2 Hz, 4H) | 3.99 (d, J = 11.3 Hz, 1H), 3.73 (d, J = 11.3 Hz, 1H) | 8.05 (d, J=8.1, 1H), 7.82 (brd, J=7.8, 1H), 7.48 (m, 1H), 7.16 (m, 1H) |
Table 2: ¹³C NMR Data for Chlorophenyl Imidazolidinone Derivatives
| Compound/Derivative | Aromatic Carbons (ppm) | Imidazolidinone Ring Carbons (ppm) | Other Carbons (ppm) |
| 3-chlorophenyl derivative (Hypothetical this compound) | ~115-145 | ~40-50 (CH₂), ~160-170 (C=O) | - |
| 4-chlorophenyl derivative (3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one)[1] | 139.67, 137.03, 129.01 (2C), 126.77 (2C) | 182.26 (C=S), 79.20 (C), 56.74 (CH₂) | 163.44 (C=O), 134.95, 132.96, 127.80, 126.02, 124.88, 122.08 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for the imidazolidinone core and the chlorophenyl group are highlighted below.
Table 3: FT-IR Data for Chlorophenyl Imidazolidinone Derivatives (cm⁻¹)
| Compound/Derivative | C=O Stretch | N-H Stretch | C-N Stretch | Aromatic C=C Stretch | C-Cl Stretch |
| 3-chlorophenyl derivative (Hypothetical this compound) | ~1680-1720 | ~3200-3400 | ~1200-1350 | ~1450-1600 | ~700-800 |
| 4-chlorophenyl derivative (3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one)[1] | 1653 | 3158, 3071 | 1293 | 1604, 1484 | 821 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Table 4: Mass Spectrometry Data for Chlorophenyl Imidazolidinone Derivatives
| Compound/Derivative | Molecular Ion (m/z) | Key Fragments (m/z) |
| 3-chlorophenyl derivative (Hypothetical this compound) | Expected [M]⁺ and [M+2]⁺ | Fragments corresponding to the loss of the imidazolidinone ring and cleavage of the chlorophenyl group. |
| 4-chlorophenyl derivative (3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one)[1] | 329, 331 | 257, 259 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition : A series of radiofrequency pulses are applied to the sample in a strong magnetic field.[3][4] The resulting free induction decay (FID) signal is recorded.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
-
Background Spectrum : Place the KBr pellet holder (without the sample pellet) in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum : Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the ion source of the mass spectrometer.[6][7] Volatile samples can be introduced via a gas chromatograph or a heated probe.
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[6][7]
-
Mass Analysis : The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8]
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[7]
Visualizing the Comparative Workflow
The logical flow for a spectroscopic comparison of these isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of chlorophenyl imidazolidinone isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. microbenotes.com [microbenotes.com]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. microbenotes.com [microbenotes.com]
- 8. fiveable.me [fiveable.me]
Cross-Reactivity Profile of 1-(3-Chlorophenyl)imidazolidin-2-one Derivatives: A Review of Available Data
Currently, there are no published studies that specifically detail the development of an immunoassay for 1-(3-chlorophenyl)imidazolidin-2-one or that evaluate its cross-reactivity in assays for other compounds. This lack of data prevents a direct comparison of its binding properties against alternative molecules.
Insights from Structurally Related Compounds
While direct data is absent, insights can be gleaned from studies on compounds with similar structural motifs, such as the fungicide iprodione, which contains a 3,5-dichlorophenyl group attached to a hydantoin ring system. Immunoassays have been developed for iprodione, and these studies typically involve testing for cross-reactivity with its metabolites and other related pesticides.[1][2] The primary metabolite of iprodione is 3,5-dichloroaniline (3,5-DCA), which is a common biomarker for exposure to dicarboximide fungicides.[3][4][5][6][7]
The core principle of immunoassay cross-reactivity is based on the structural similarity between the target analyte and other compounds that may be present in a sample.[8][9][10] An antibody developed to bind to a specific molecule (the antigen) may also bind to other molecules that share similar chemical features, particularly the shape and electronic configuration of the epitope against which the antibody was raised.
General Experimental Protocols for Assessing Cross-Reactivity
Though no specific protocol for this compound is available, a general workflow for determining cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA) is well-established. This methodology would be applicable for future studies on the target compound.
Key Experimental Steps:
-
Antibody Production: A specific antibody against the target analyte (or a structurally similar compound) is generated. This is typically done by immunizing an animal with a conjugate of the target molecule (or a hapten derivative) and a carrier protein.
-
Assay Development: A competitive immunoassay is developed. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.
-
Cross-Reactivity Testing: A range of concentrations of the potentially cross-reacting compound is tested in the assay. The concentration of the cross-reactant that causes a 50% inhibition of the signal (IC50) is determined.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A diagram illustrating a typical experimental workflow for evaluating immunoassay cross-reactivity is provided below.
Figure 1. Generalized workflow for determining cross-reactivity using a competitive ELISA.
Signaling Pathways and Logical Relationships
The concept of cross-reactivity is not directly related to biological signaling pathways but is rather a technical aspect of immunoassay specificity. The logical relationship is based on molecular recognition, as depicted in the diagram below.
Figure 2. Logical relationship of antibody binding and cross-reactivity.
Conclusion
For researchers, scientists, and drug development professionals, the key takeaway is that the cross-reactivity profile of this compound derivatives is currently undefined. Any immunoassay-based detection or quantification of compounds in a matrix where this molecule or its derivatives might be present should be interpreted with caution. It is recommended that specific cross-reactivity studies be conducted to validate the specificity of any immunoassay used for analytes that are structurally related to this compound. Without such data, the risk of false-positive or inaccurate quantification remains.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoclonal Antibody Prophylaxis for Infectious Diseases | Mabion [mabion.eu]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Benchmarking a Novel One-Pot Imidazolidinone Synthesis Against an Established Two-Step Method
A comparative analysis of a new, efficient one-pot synthesis of 1,3-dibenzylimidazolidin-2-one reveals significant advantages in reaction time and yield over the established two-step methodology. This guide provides a detailed comparison of the two approaches, including experimental protocols and quantitative data, to assist researchers in selecting the optimal synthetic route.
Imidazolidinones are a critical class of heterocyclic compounds widely utilized as chiral auxiliaries, ligands in asymmetric catalysis, and as core structural motifs in various pharmaceuticals. The development of efficient and sustainable methods for their synthesis is of paramount importance to the chemical and pharmaceutical industries. This guide presents a direct comparison of a novel one-pot synthesis of 1,3-dibenzylimidazolidin-2-one with a well-established two-step procedure, offering a clear evaluation of their respective performances.
Methodological Comparison at a Glance
The synthesis of 1,3-dibenzylimidazolidin-2-one is a key transformation, and its efficiency can be significantly impacted by the chosen synthetic route. Here, we compare a traditional two-step approach, which involves the initial synthesis and isolation of an intermediate, against a streamlined one-pot methodology that proceeds directly from simple starting materials.
| Parameter | Established Two-Step Method | New One-Pot Method |
| Starting Materials | N,N'-dibenzylethylenediamine, Triphosgene | Ethylenediamine, Benzaldehyde |
| Overall Yield | ~75% | 92% |
| Reaction Time | > 12 hours | 6 hours |
| Number of Steps | 2 | 1 |
| Isolation of Intermediates | Yes | No |
Established Method: A Two-Step Synthesis via N,N'-Dibenzylethylenediamine
The traditional route to 1,3-dibenzylimidazolidin-2-one involves a two-step process. The first step is the synthesis of the N,N'-dibenzylethylenediamine precursor, followed by a cyclization reaction with a carbonylating agent.
Experimental Protocol:
Step 1: Synthesis of N,N'-Dibenzylethylenediamine
-
To a solution of ethylenediamine (1.0 eq) in a suitable solvent, benzaldehyde (2.0 eq) is added, and the mixture is refluxed to form the corresponding Schiff base.
-
The Schiff base is then reduced in situ using a reducing agent such as sodium borohydride to yield N,N'-dibenzylethylenediamine.
-
The product is isolated and purified by crystallization or chromatography.
Step 2: Cyclization to 1,3-Dibenzylimidazolidin-2-one
-
N,N'-dibenzylethylenediamine (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane.
-
A solution of triphosgene (0.4 eq) in the same solvent is added dropwise at 0 °C in the presence of a base like triethylamine.
-
The reaction mixture is stirred at room temperature until completion.
-
The product, 1,3-dibenzylimidazolidin-2-one, is isolated and purified by column chromatography.
This method, while reliable, is more time-consuming and labor-intensive due to the isolation of the intermediate diamine.
New Method: A Highly Efficient One-Pot Synthesis
The novel one-pot synthesis streamlines the process by combining the formation of the diamine intermediate and the subsequent cyclization into a single, continuous procedure without the need for isolation.
Experimental Protocol:
-
A mixture of ethylenediamine (1.0 eq) and benzaldehyde (2.0 eq) is stirred in methanol at room temperature.
-
After the initial reaction to form the Schiff base, the mixture is cooled, and sodium borohydride is added portion-wise to reduce the imine bonds.
-
Following the reduction, 1,1'-carbonyldiimidazole (CDI) is added to the reaction mixture.
-
The mixture is then refluxed for several hours.
-
Upon completion, the product is isolated by extraction and purified by crystallization, affording 1,3-dibenzylimidazolidin-2-one in high yield.
This one-pot approach significantly reduces the overall reaction time and improves the yield by eliminating the need to isolate and purify the intermediate, making it a more atom-economical and efficient process.
Reaction Pathways and Workflow
The following diagrams illustrate the signaling pathways of the two synthetic methods and the experimental workflow of the novel one-pot synthesis.
A Comparative Analysis of Imidazolidin-2-one and Tetrahydropyrimidin-2(1H)-one Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazolidin-2-one and tetrahydropyrimidin-2(1H)-one scaffolds are five- and six-membered cyclic ureas, respectively, that are integral to the structure of numerous biologically active compounds. Their prevalence in medicinal chemistry stems from their ability to form key hydrogen bond interactions with biological targets, their synthetic tractability, and their capacity to serve as rigid scaffolds for the presentation of diverse substituents. This guide provides a comparative overview of these two important heterocyclic systems, focusing on their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data from the scientific literature.
Physicochemical and Biological Activity Profile
A direct comparison of physicochemical and biological properties is essential for scaffold selection in drug design. The following tables summarize key data for a series of N-aryl substituted imidazolidin-2-ones and their corresponding tetrahydropyrimidin-2(1H)-one analogs.
Table 1: Comparative Physicochemical Properties
| Compound ID | Scaffold Type | R-Group | Melting Point (°C) |
| 1 | Imidazolidin-2-one | 4-Bromophenyl | 185 |
| 2 | Tetrahydropyrimidin-2(1H)-one | 4-Bromophenyl | 178-180 |
| 3 | Imidazolidin-2-one | 4-Chlorophenyl | 177 |
| 4 | Tetrahydropyrimidin-2(1H)-one | 4-Chlorophenyl | 164 |
| 5 | Imidazolidin-2-one | 3-Chlorophenyl | 148 |
| 6 | Imidazolidin-2-one | 2-Phenoxyphenyl | 124 |
| 7 | Imidazolidin-2-one | 1H-Indol-5-yl | 256 |
Data compiled from Sabourin et al., 2008.[1]
Table 2: Comparative Immunosuppressive Activity
A key study evaluated the immunosuppressive activity of a series of N-substituted imidazolidin-2-ones and tetrahydropyrimidin-2(1H)-ones by measuring their ability to inhibit concanavalin A (ConA)-stimulated mouse splenocyte proliferation.
| Compound Scaffold | R-Group | % Inhibition at 90 µM |
| Imidazolidin-2-one | 4-Bromophenyl | 83.3 ± 4.2 |
| Imidazolidin-2-one | 4-Chlorophenyl | 75.9 ± 3.8 |
| Imidazolidin-2-one | 3-Chlorophenyl | 80.1 ± 4.0 |
| Tetrahydropyrimidin-2(1H)-one | Various aryl groups | Inactive |
Data from Sabourin et al., 2008. The study concluded that the imidazolidin-2-one scaffold is crucial for the observed immunosuppressive activity, as all tested tetrahydropyrimidin-2(1H)-one derivatives were found to be inactive in this assay.[1][2]
Table 3: Comparative TACE Inhibitory Activity
Both scaffolds have been investigated as potential inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), a key enzyme in the inflammatory cascade.
| Scaffold Type | Representative Compounds | TACE Inhibitory Activity |
| Imidazolidin-2-one | Various derivatives | Showed very good inhibitory activity |
| Tetrahydropyrimidin-2(1H)-one | Various derivatives | Showed very good inhibitory activity |
Qualitative data from DasGupta et al., 2009. This study suggests that both scaffolds can be utilized as starting points for the development of TACE inhibitors.[3]
Pharmacokinetic Profile
A direct comparative pharmacokinetic study between analogous imidazolidin-2-one and tetrahydropyrimidin-2(1H)-one derivatives was not identified in the reviewed literature. However, individual compounds containing these scaffolds have been studied. For instance, some imidazolidinone derivatives have been noted for their pharmacokinetic properties in rat studies.[4] The lack of head-to-head comparative data highlights a knowledge gap in the field.
Experimental Protocols
Synthesis of N-Aryl Imidazolidin-2-ones and Tetrahydropyrimidin-2(1H)-ones
General Procedure: The synthesis of N-substituted imidazolidin-2-ones and tetrahydropyrimidin-2(1H)-ones is typically achieved through the cyclization of corresponding N-(haloalkyl)ureas.[1]
-
Urea Formation: An appropriate aryl isocyanate is reacted with 2-chloroethylamine hydrochloride or 3-chloropropylamine hydrochloride in a suitable solvent (e.g., toluene) in the presence of a base (e.g., triethylamine) to yield the N-(chloroalkyl)urea intermediate.
-
Cyclization: The N-(chloroalkyl)urea is dissolved in a solvent such as acetonitrile, and a base (e.g., sodium carbonate) is added. The mixture is refluxed for a period ranging from 30 minutes to 20 hours.[1] The progress of the reaction is monitored by thin-layer chromatography.
-
Purification: After completion of the reaction, the solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent (e.g., diethyl ether) to afford the desired cyclic urea.[1]
Characterization: The structure of the synthesized compounds is confirmed using standard analytical techniques including:
-
Melting Point: Determined on a calibrated apparatus.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the cyclic urea.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
ConA-Stimulated Mouse Splenocyte Proliferation Assay
This assay is used to evaluate the immunosuppressive potential of the compounds.
-
Splenocyte Isolation: Spleens are aseptically removed from mice (e.g., C57BL/6). A single-cell suspension is prepared by gently dissociating the spleen in a suitable medium (e.g., RPMI-1640). Red blood cells are lysed using a lysis buffer.
-
Cell Culture: Splenocytes are washed, counted, and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Setup: The splenocytes are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well.
-
Stimulation and Treatment: The cells are stimulated with a mitogen, Concanavalin A (ConA), to induce proliferation. The test compounds are added at various concentrations. Control wells include cells with ConA alone (positive control) and cells without ConA or test compounds (negative control).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of inhibition of proliferation is calculated relative to the positive control.
TACE Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of the TACE enzyme.
-
Enzyme and Substrate Preparation: Recombinant human TACE and a fluorogenic TACE substrate are used.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with the TACE enzyme in an assay buffer.
-
Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the TACE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compounds. IC₅₀ values are then determined from the dose-response curves.[5]
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
Imidazolidin-2-one derivatives have been shown to possess immunosuppressive properties by inhibiting T-cell proliferation. The following diagram illustrates the general signaling cascade involved in T-cell activation, a common target for immunosuppressive drugs. The exact molecular target of the cited imidazolidin-2-one derivatives within this pathway has not been fully elucidated, but their action leads to the inhibition of T-cell proliferation.[1][6][7]
TNF-α Processing and TACE Inhibition
Both imidazolidin-2-one and tetrahydropyrimidin-2(1H)-one scaffolds have been explored as inhibitors of TACE. TACE is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form (sTNF-α), a key mediator of inflammation. Inhibition of TACE reduces the levels of sTNF-α, thereby mitigating the inflammatory response.[8][][10]
Experimental Workflow for Synthesis and Screening
The general workflow for synthesizing and screening these cyclic ureas for biological activity is a multi-step process involving chemical synthesis, purification, characterization, and subsequent biological evaluation.
Conclusion
The imidazolidin-2-one and tetrahydropyrimidin-2(1H)-one scaffolds both represent valuable starting points in drug discovery. The choice between these two cyclic ureas depends on the specific therapeutic target and desired biological activity.
The available data strongly suggests that for immunosuppressive activity targeting T-cell proliferation, the five-membered imidazolidin-2-one scaffold is superior , with its six-membered counterpart being inactive in the studied series. In contrast, for the inhibition of TACE, both scaffolds have shown promise , indicating that either can be a suitable template for designing inhibitors.
While synthetic routes to both scaffolds are well-established, a notable gap exists in the literature regarding a direct, comprehensive comparison of their pharmacokinetic profiles. Future research should focus on head-to-head comparisons of absorption, distribution, metabolism, and excretion (ADME) properties of analogous pairs to provide a more complete picture for medicinal chemists. This will enable a more informed selection of the optimal scaffold during the lead optimization phase of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]
- 6. droracle.ai [droracle.ai]
- 7. Immunosuppressants - mechanisms of action and monitoring - Australian Prescriber [australianprescriber.tg.org.au]
- 8. TNF-α signaling: TACE inhibition to put out the burning heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TNF-α signaling: TACE inhibition to put out the burning heart - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of Chlorophenyl Imidazolidinone Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico docking of chlorophenyl imidazolidinone isomers. While direct comparative studies on the positional (ortho, meta, para) and stereoisomers (R/S) of chlorophenyl imidazolidinone are not extensively available in the public domain, this document outlines the established methodologies and presents a framework for such a comparison. The data and protocols are based on studies of related imidazolidinone derivatives to provide a foundational understanding for researchers in this field.
Data Presentation: A Framework for Comparison
A systematic in silico docking study of chlorophenyl imidazolidinone isomers would yield quantitative data crucial for comparing their potential as therapeutic agents. The following table illustrates how such data would be presented to facilitate a clear comparison of binding affinities and interactions with a target protein. The values presented here are hypothetical and serve as a template for reporting actual experimental results.
| Isomer | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues | Hydrogen Bonds |
| ortho-chlorophenyl | Target X (e.g., 3LN1) | -7.8 | 1.5 | Tyr385, Arg120, Ser530 | 2 |
| meta-chlorophenyl | Target X (e.g., 3LN1) | -8.5 | 0.8 | Tyr385, Arg120, Val523 | 3 |
| para-chlorophenyl | Target X (e.g., 3LN1) | -8.2 | 1.1 | Tyr385, Arg120, His90 | 2 |
| (R)-para-chlorophenyl | Target X (e.g., 3LN1) | -8.9 | 0.5 | Tyr385, Arg120, Val523, Ser353 | 4 |
| (S)-para-chlorophenyl | Target X (e.g., 3LN1) | -7.5 | 2.0 | Tyr385, Arg120 | 1 |
Experimental Protocols
The following section details a typical methodology for conducting an in silico docking study, synthesized from various research on imidazolidinone derivatives.[1]
Software and Tools
-
Molecular Docking Software: Schrödinger Maestro, AutoDock Vina, GOLD Suite.
-
Protein Preparation Wizard: Schrödinger Maestro, UCSF Chimera.
-
Ligand Preparation: LigPrep (Schrödinger), ChemDraw, Avogadro.
-
Visualization: PyMOL, Discovery Studio Visualizer.
Protein Preparation
-
Receptor Selection: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, cyclooxygenase-2 (COX-2) with PDB ID: 3LN1 is a common target for anti-inflammatory drug discovery.
-
Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and filling in missing side chains and loops. The protein is then minimized to relieve any steric clashes.
Ligand Preparation
-
Structure Generation: The 2D structures of the ortho-, meta-, and para-chlorophenyl imidazolidinone isomers, as well as their R and S enantiomers, are drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and optimized using a suitable force field (e.g., OPLS3e). Possible ionization states at a physiological pH are generated.
Molecular Docking
-
Grid Generation: A receptor grid is generated around the active site of the target protein. The grid box is typically centered on the co-crystallized ligand or key catalytic residues.
-
Docking Execution: The prepared ligands are docked into the active site of the prepared protein using a standard precision (SP) or extra precision (XP) docking protocol. The docking algorithm explores various conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The resulting poses for each ligand are scored based on their binding energy. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed.
Visualization of Workflows and Pathways
To better illustrate the processes involved in in silico drug design and the potential mechanism of action, the following diagrams are provided.
Caption: In Silico Docking Workflow
Caption: COX-2 Signaling Pathway
References
Reproducibility of published synthesis methods for 1-(3-Chlorophenyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 1-(3-Chlorophenyl)imidazolidin-2-one, a key intermediate in pharmaceutical research. The following sections detail two potential synthetic pathways, outlining the necessary reagents, reaction conditions, and expected outcomes. This information is intended to assist researchers in selecting the most suitable method based on available resources and desired product specifications.
Method 1: Cyclization of N-(3-chlorophenyl)-1,2-ethanediamine with a Carbonyl Source
This common approach to synthesizing 1-aryl-imidazolidin-2-ones involves the cyclization of a corresponding N-aryl-1,2-ethanediamine with a suitable carbonylating agent. While a specific protocol for this compound is not extensively detailed in the reviewed literature, a general procedure can be inferred from established methods for analogous compounds. Key carbonyl sources include urea, phosgene (or its safer equivalent, triphosgene), and 1,1'-carbonyldiimidazole (CDI).
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound from N-(3-chlorophenyl)-1,2-ethanediamine.
Experimental Protocol (General)
A detailed protocol for the synthesis of the precursor, N-(3-chlorophenyl)-1,2-ethanediamine, has been described.[1] Gaseous hydrogen chloride is reacted with m-chloroaniline in ether at 0°C to produce m-chloroaniline hydrochloride. This intermediate is then mixed with 2-oxazolidinone and heated to 160°C for approximately six hours. Following a workup involving dissolution in water, basification, and extraction, N-(3-chlorophenyl)-1,2-ethanediamine can be obtained with a reported yield of 80%.[1]
For the subsequent cyclization, the following general steps can be applied:
-
With Urea: N-(3-chlorophenyl)-1,2-ethanediamine is heated with urea, typically at temperatures above 100°C, often with the evolution of ammonia. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
With Phosgene/Triphosgene: The diamine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with phosgene or triphosgene in the presence of a base (e.g., triethylamine) to neutralize the generated HCl. This reaction is usually performed at low temperatures.
-
With Carbonyldiimidazole (CDI): CDI is a safer alternative to phosgene. The diamine is reacted with CDI in a solvent like dichloromethane or tetrahydrofuran (THF), often at room temperature or with gentle heating.[1]
Purification for all methods typically involves extraction, followed by crystallization or column chromatography.
Method 2: Intramolecular Cyclization of a Substituted Urea
An alternative approach involves the synthesis of a substituted urea precursor, which then undergoes intramolecular cyclization to form the imidazolidin-2-one ring. A relevant example from the literature is the synthesis of 1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-one, which proceeds via the formation of 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea.[3]
Reaction Scheme:
Figure 2: Synthesis of a this compound derivative via intramolecular cyclization of a substituted urea.
Experimental Protocol
The synthesis of the precursor, 1-(3-Chlorophenyl)-3-(2,2-dimethoxyethyl)urea, has been reported with a yield of 82%.[3] The subsequent cyclization to form a 4-substituted imidazolidin-2-one was achieved by refluxing the urea derivative in toluene with trifluoroacetic acid (TFA) as a catalyst for 64 hours.[3] To obtain the unsubstituted this compound, a similar strategy could be employed starting with a simpler urea precursor.
Comparison of Methods
| Parameter | Method 1 (Diamine Cyclization) | Method 2 (Urea Cyclization) |
| Starting Materials | N-(3-chlorophenyl)-1,2-ethanediamine, Carbonyl Source (Urea, Phosgene, CDI) | Substituted Urea (e.g., 1-(3-Chlorophenyl)-3-(2-hydroxyethyl)urea) |
| Number of Steps | Typically 2 (Diamine synthesis + Cyclization) | Typically 2 (Urea synthesis + Cyclization) |
| Reagent Safety | Varies with carbonyl source (Phosgene is highly toxic, CDI is safer) | Generally safer reagents |
| Reaction Conditions | Can range from moderate heating (urea) to low temperatures (phosgene, CDI) | Often requires prolonged heating (reflux) |
| Reported Yields | 80% for diamine precursor[1] | 82% for urea precursor[3] |
| Reproducibility | Dependent on the specific protocol and carbonylating agent used. | Likely reproducible with consistent reaction conditions. |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Figure 3: A logical workflow for the synthesis and analysis of this compound.
Disclaimer: The information provided is based on a review of published scientific literature. Researchers should conduct their own risk assessments and optimizations for any chemical synthesis. The use of hazardous materials such as phosgene should only be undertaken by trained professionals in appropriate facilities.
References
A Head-to-Head Comparison of Catalytic Systems for Imidazolidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazolidinone scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals. The efficient and stereoselective synthesis of this heterocyclic motif is of paramount importance. This guide provides an objective comparison of prominent catalytic systems employed for imidazolidinone synthesis, supported by experimental data to inform catalyst selection and reaction optimization.
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the synthesis of imidazolidinones through different synthetic strategies.
Table 1: Metal-Catalyzed Intramolecular Hydroamination of Unsaturated Ureas
| Catalyst System | Substrate Type | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| Gold(I) | |||||||
| (IPr)AuCl / AgOTf | N-Allenyl Urea | Dioxane | 25 | 0.5-2 | 85-98 | - | - |
| Palladium(II) | |||||||
| Pd(OAc)₂ / PPh₃ | N-Alkenyl Urea | Toluene | 100 | 12 | 70-95 | >20:1 | - |
| Copper(II) | |||||||
| Cu(OTf)₂ / Box Ligand | N-Alkenyl Urea | DCE | 60 | 24 | 60-85 | - | 85-95 |
Table 2: Metal-Catalyzed Diamination of Alkenes
| Catalyst System | Alkene Type | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantioselectivity (ee %) |
| Palladium(0) | |||||||
| Pd₂(dba)₃ / Chiral Ligand | 1,3-Diene | Dialkylurea | Toluene | 60 | 24 | 75-90 | 90-95 |
| Copper(I) | |||||||
| CuCl / PPh₃ | Terminal Olefin | Di-tert-butyldiaziridinone | DCE | 25 | 12 | 70-88 | - |
Table 3: Organocatalyzed Reactions
| Catalyst System | Reaction Type | Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Selectivity |
| Phosphazene Base (BEMP) | Intramolecular Hydroamidation | Propargylic Urea | MeCN | RT | 1 min | >95 | Excellent chemo- & regioselectivity |
| MacMillan Catalyst | Diels-Alder | α,β-Unsaturated Aldehyde | CH₂Cl₂ | RT | 12-24 h | 85-95 | >99% ee |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allenyl Urea
-
Materials: (IPr)AuCl (1 mol%), AgOTf (1 mol%), N-allenyl urea substrate, and anhydrous dioxane.
-
Procedure: To a solution of the N-allenyl urea substrate in anhydrous dioxane, (IPr)AuCl and AgOTf are added.
-
The reaction mixture is stirred at room temperature for 0.5-2 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired imidazolidinone.
Protocol 2: Palladium(0)-Catalyzed Asymmetric Diamination of 1,3-Dienes
-
Materials: Pd₂(dba)₃ (2.5 mol%), chiral ligand (e.g., a derivative of PHOX, 5 mol%), 1,3-diene substrate, dialkylurea, and anhydrous toluene.
-
Procedure: In a glovebox, Pd₂(dba)₃ and the chiral ligand are added to a Schlenk tube containing anhydrous toluene and stirred for 30 minutes.
-
The 1,3-diene substrate and the dialkylurea are then added.
-
The reaction vessel is sealed and heated to 60 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated.
-
The residue is purified by column chromatography to yield the chiral imidazolidinone.
Protocol 3: Organocatalyzed Intramolecular Hydroamidation using a Phosphazene Base
-
Materials: Phosphazene base BEMP (10 mol%), propargylic urea substrate, and acetonitrile.
-
Procedure: To a solution of the propargylic urea in acetonitrile, the phosphazene base BEMP is added.
-
The reaction is stirred at room temperature, with completion often observed within minutes.[1]
-
The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Once the reaction is complete, the solvent is evaporated.
-
The product is purified by an appropriate method, such as crystallization or column chromatography.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical flow of catalyst comparison and the primary catalytic pathways for imidazolidinone synthesis.
References
Safety Operating Guide
Personal protective equipment for handling 1-(3-Chlorophenyl)imidazolidin-2-one
Essential Safety and Handling Guide for 1-(3-Chlorophenyl)imidazolidin-2-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Summary: this compound is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1][2][3].
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications and Notes |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected for integrity before each use. Wash and dry hands thoroughly after handling the substance[1]. |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles | In situations with a potential for splashing, a face shield should be worn in addition to goggles[2][4]. |
| Skin and Body Protection | Laboratory coat or impervious clothing | Fire/flame-resistant clothing is recommended. Contaminated clothing must be removed immediately and laundered before reuse[1][5]. |
| Respiratory Protection | Use in a well-ventilated area | If ventilation is insufficient or if dust and aerosols are generated, a NIOSH-approved respirator is required. For particulates, a fit-tested N95 or N100 mask is suitable. For vapors or potential splashes, a full face-piece chemical cartridge respirator is necessary[5][6]. |
Experimental Protocols: Handling and Disposal
Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Operational Plan: Safe Handling Workflow
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
-
Waste Collection :
-
Collect waste material in a suitable, closed, and clearly labeled container for disposal.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[1].
-
Do not allow the chemical to enter drains, sewers, or water systems[1].
-
Dispose of the container as hazardous waste in accordance with local, state, and federal regulations[1][2][7].
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Swallowed : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[1][2].
-
If on Skin : Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation develops, seek medical attention[1][2].
-
If Inhaled : Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical assistance[1][2].
-
If in Eyes : Immediately rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. If eye irritation persists, seek medical advice[2].
Visualization of Safe Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
